N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-2-6(1)12-8-7-3-4-13-9(7)11-5-10-8/h3-6H,1-2H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKKJPSLDUVLPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
This guide serves as an in-depth technical whitepaper on N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine , a critical heterocyclic scaffold in modern medicinal chemistry. It details the compound's structural attributes, synthetic pathways, and its role as a privileged structure in the development of kinase inhibitors and protein-protein interaction modulators.
Classification: Heterocyclic Scaffold / Kinase Inhibitor Core CAS Registry Number: 63893-75-4 (Core Scaffold)[1][2]
Executive Summary
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine represents a "privileged scaffold" in drug discovery. Structurally, it is a bioisostere of adenine (a purine base), allowing it to interact effectively with ATP-binding pockets of kinases and other nucleotide-binding proteins. The incorporation of the N-cyclopropyl moiety at the 4-position distinguishes this scaffold by enhancing metabolic stability and improving lipophilic contacts within hydrophobic enzymatic pockets compared to simple alkyl amines.
This guide analyzes the molecule from a retrosynthetic and structure-activity relationship (SAR) perspective, focusing on its application in targeting p53-MDM2 interactions and EGFR tyrosine kinases .
Chemical Identity & Physicochemical Properties[4][5][6]
Structural Specifications
The molecule consists of a fused thieno[2,3-d]pyrimidine bicyclic system substituted at the C4 position with a cyclopropylamine group.[3][4]
| Property | Specification |
| IUPAC Name | N-cyclopropylthieno[2,3-d]pyrimidin-4-amine |
| Molecular Formula | C₉H₉N₃S |
| Molecular Weight | 191.25 g/mol |
| CAS Number | 63893-75-4 |
| Core Ring System | Thieno[2,3-d]pyrimidine (Bioisostere of Quinazoline/Purine) |
Computed Properties (In Silico)
These properties determine the "drug-likeness" and membrane permeability of the scaffold.
| Descriptor | Value | Significance |
| LogP (Predicted) | ~2.1 - 2.5 | Optimal lipophilicity for oral bioavailability (Rule of 5 compliant). |
| TPSA | ~50 Ų | Indicates good membrane permeability (Target < 140 Ų). |
| H-Bond Donors | 1 (NH) | Critical for hinge-region binding in kinases. |
| H-Bond Acceptors | 3 (N1, N3, S) | Facilitates water-mediated bridging or direct interaction with residues. |
Synthetic Methodology
The synthesis of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine typically follows a convergent pathway starting from the Gewald Reaction to form the thiophene core, followed by pyrimidine ring closure and nucleophilic aromatic substitution.
Retrosynthetic Analysis (Graphviz)
Figure 1: Step-wise synthetic pathway from raw materials to the final N-cyclopropyl scaffold.
Detailed Experimental Protocol
Step 1: Synthesis of the Thiophene Core (Gewald Reaction)
-
Reagents: Ketone/Aldehyde, Ethyl cyanoacetate, Elemental Sulfur, Morpholine (Catalyst).
-
Mechanism: A multi-component condensation that yields 2-amino-3-carboethoxythiophene. This is the foundational step that defines substituents at the 5 and 6 positions (e.g., aryl groups for p53 inhibitors).
Step 2: Pyrimidine Ring Formation
-
Reagents: Formamide (excess).
-
Conditions: Reflux at 180-200°C.
-
Process: The amino-thiophene reacts with formamide to close the pyrimidine ring, yielding the thienopyrimidin-4-one intermediate.
Step 3: Activation via Chlorination
-
Protocol: The thienopyrimidin-4-one is refluxed with POCl₃.[3][4] The carbonyl oxygen is converted to a leaving group (Cl), activating the C4 position for nucleophilic attack.
-
Safety Note: POCl₃ is highly corrosive and water-reactive. Quench carefully with ice.
Step 4: Nucleophilic Aromatic Substitution (SnAr)
-
Reagents: Cyclopropylamine (1.2 eq), Triethylamine (TEA) or DIPEA (2.0 eq), Isopropanol or Dioxane.
-
Protocol:
-
Dissolve 4-chloro-thieno[2,3-d]pyrimidine in Isopropanol.
-
Add TEA and Cyclopropylamine.
-
Heat to reflux (or 80°C) for 2-4 hours. Monitor via TLC/LCMS.
-
Workup: Evaporate solvent, wash with water, extract with EtOAc.
-
-
Yield: Typically high (>80%) due to the high reactivity of the 4-chloro species and the nucleophilicity of the primary amine.
Medicinal Chemistry & SAR
The N-cyclopropylthieno[2,3-d]pyrimidin-4-amine structure is rarely used as a "naked" core; it serves as a scaffold where the C5 and C6 positions are substituted to achieve target specificity.
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR Map highlighting the functional role of each pharmacophore.
The "Cyclopropyl Advantage"
In medicinal chemistry, replacing a straight-chain alkyl group (methyl/ethyl) with a cyclopropyl group often results in:
-
Metabolic Stability: The cyclopropyl C-H bonds are stronger (more s-character) and less prone to CYP450-mediated oxidation than methylene groups in ethyl chains.
-
Potency: The cyclopropyl group is rigid and planar, often fitting better into hydrophobic pockets (e.g., the hydrophobic pocket adjacent to the ATP binding site in kinases) without the entropic penalty of flexible chains.
Biological Applications
p53-MDM2 Interaction Inhibitors
One of the most significant applications of this scaffold is in the disruption of the p53-MDM2 complex.
-
Mechanism: MDM2 is a negative regulator of the tumor suppressor p53. Inhibiting this interaction restores p53 function, leading to apoptosis in cancer cells.
-
Key Derivative: 5,6-bis(4-chlorophenyl)-N-cyclopropylthieno[2,3-d]pyrimidin-4-amine (CAS 1437869-90-3).[3][4][5][6]
-
Performance: This derivative mimics the three hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into the MDM2 cleft. The thieno-pyrimidine core provides a rigid scaffold to orient the chlorophenyl groups (mimicking amino acid side chains) correctly.
Kinase Inhibition (EGFR / TNIK)
The scaffold acts as an ATP-competitive inhibitor.
-
Binding Mode: The N1 and N3 nitrogens, along with the exocyclic NH at C4, form a characteristic "hinge-binding" motif common to adenine-mimetic kinase inhibitors.
-
Selectivity: Selectivity is achieved by modifying the C5/C6 positions to access the "gatekeeper" region or the "back pocket" of the kinase.
References
-
Design, synthesis and biological evaluation of novel 3,4,5-trisubstituted aminothiophenes as inhibitors of p53–MDM2 interaction. Bioorganic & Medicinal Chemistry, 2013.[4]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry, 2019.
-
PubChem Compound Summary: N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine. National Center for Biotechnology Information. [7]
-
Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry.
Sources
- 1. 383146-93-8|N-Cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine|BLDPharm [bldpharm.com]
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- 3. 5,6-bis(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one - CAS号 1437869-96-9 - 摩熵化学 [molaid.com]
- 4. 5,6-bis(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one - CAS号 1437869-96-9 - 摩熵化学 [molaid.com]
- 5. 5,6-bis(4-chlorophenyl)-N-cyclopropylthieno[2,3-d]pyrimidin-4-amine - CAS号 1437869-90-3 - 摩熵化学 [molaid.com]
- 6. 5,6-bis(4-chlorophenyl)-N-cyclopropylthieno[2,3-d]pyrimidin-4-amine - CAS号 1437869-90-3 - 摩熵化学 [molaid.com]
- 7. Cyclopropyl-2,2,3,3-d4-amine | C3H7N | CID 59816560 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mechanism of Action for Thienopyrimidine-4-Amine Analogs in Kinase Inhibition: A Technical Whitepaper
Executive Summary
The dysregulation of protein kinases is a fundamental driver of oncogenesis, making them prime targets for therapeutic intervention. Thienopyrimidine-4-amine analogs have emerged as a highly versatile and potent class of small-molecule kinase inhibitors. This whitepaper provides an in-depth technical analysis of their mechanism of action, target profiles, structure-activity relationships (SAR), and the self-validating experimental workflows required to evaluate their efficacy in preclinical drug development.
Introduction: The Thienopyrimidine Scaffold as a Purine Bioisostere
Thienopyrimidines, consisting of a thiophene ring fused with a pyrimidine core, are privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with endogenous purines such as adenine[1]. This structural mimicry allows them to seamlessly dock into the highly conserved ATP-binding pockets of various protein kinases[2]. By substituting the 4-position with an amine group, researchers have developed potent ATP-competitive inhibitors that disrupt critical oncogenic signaling pathways, including those driven by VEGFR-2, EGFR, PI3K/mTOR, and Aurora kinases[3],[1],[4].
Core Mechanism of Action: ATP-Competitive Inhibition
Protein kinases catalyze the transfer of the
-
Hinge Binding (Hydrogen Bond Network): The pyrimidine nitrogens (N1 and N3) and the exocyclic 4-amine act as a vital hydrogen bond donor-acceptor system. This network mimics the interactions of the adenine ring of ATP with the backbone amides of the kinase hinge region.
-
Hydrophobic Specificity Pockets: Substituents on the thiophene ring (e.g., aryl, alkyl, or pyrazole groups) project into the hydrophobic specificity pockets (such as the gatekeeper region), dictating the compound's selectivity for specific kinase isoforms[1],[4].
Figure 1: Multitarget kinase inhibition by thienopyrimidine-4-amines and downstream cellular effects.
Target Kinase Profiles and Pathological Relevance
-
Angiogenesis (VEGFR-2 & Tie-2): Tumor vascularization is heavily dependent on VEGFR-2 and Tie-2 signaling. Thienopyrimidine-4-amines have demonstrated nanomolar inhibitory activity against these receptors, effectively halting endothelial cell proliferation[1],[6].
-
Proliferation (PI3K/mTOR): The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancers. Analogs featuring flexible cyclohexane or pyrazole linkages have shown dual PI3K
/mTOR inhibition, leading to robust cytotoxicity in cell lines like MCF-7 and HepG2[4]. -
Mitosis (Aurora B Kinase): Aurora B is critical for chromosomal segregation. Inhibitors like the S7 thienopyrimidine derivative block the auto-phosphorylation of Aurora B (Thr232) and downstream Histone H3 (Ser10) phosphorylation, triggering G2/M cell cycle arrest and subsequent apoptosis[5].
Quantitative Data & Structure-Activity Relationship (SAR)
SAR studies reveal that the introduction of electron-withdrawing groups or specific bulky substitutions significantly modulates target affinity. The table below summarizes the quantitative inhibitory data of key thienopyrimidine derivatives against their primary kinase targets.
| Compound Designation | Target Kinase | Inhibitory Potency (IC₅₀) | Key Structural Feature / Linkage | Reference |
| Compound S7 | Aurora B | 141.12 nM | 2-(5-phenylthieno[2,3-d]pyrimidin-4-yl) | [5] |
| Compound 4c | VEGFR-2 | 0.075 µM | 4-amino-thieno[2,3-d]pyrimidine scaffold | [1] |
| Compound 17f | VEGFR-2 | 0.23 µM | Cytotoxic derivative | [1] |
| TP-S1-68 | Tie-2 | 0.149 µM | Thienopyrimidine core | [6] |
| Compound 9a | PI3K | 9.47 µM | Pyrazole-linked thienopyrimidine | [4] |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, kinase inhibition assays must be designed as self-validating systems. As an Application Scientist, I prioritize protocols that build in causality, internal controls, and orthogonal validation.
Figure 2: Step-by-step workflow of the luminescent ATP-depletion kinase inhibition assay.
Protocol 1: Luminescent ATP-Depletion Kinase Inhibition Assay
Expertise & Causality: Traditional radiometric kinase assays (e.g., ³²P-ATP) pose significant safety and waste management hurdles. The luminescence-based ATP-depletion assay offers a non-radioactive, highly sensitive alternative. Because thienopyrimidine-4-amines are ATP-competitive, the assay directly measures residual ATP; lower luminescence indicates active kinase (ATP consumed), whereas high luminescence confirms robust kinase inhibition[4],[7].
-
Reagent Preparation: Prepare 384-well black plates. Dilute the purified target kinase and the thienopyrimidine compound in an assay buffer containing 10 mM MgCl₂. Rationale: Mg²⁺ is essential for coordinating the ATP molecule within the kinase active site[8],[4].
-
Pre-incubation: Incubate the kinase with the inhibitor for 15 minutes at room temperature. Rationale: This allows the inhibitor to reach binding equilibrium with the enzyme before the competing ATP is introduced, ensuring accurate IC₅₀ determination.
-
Reaction Initiation: Add ATP (at a concentration near its
for the specific kinase) and the specific peptide substrate. Incubate for 60 minutes at 37°C[8],[7]. -
Luminescence Readout: Add the Kinase-Glo reagent (luciferase/luciferin) to halt the reaction and generate a luminescent signal proportional to the unconsumed ATP[4].
-
Validation & Analysis: Calculate the Z'-factor using DMSO vehicle (negative control, 0% inhibition) and a known reference inhibitor like GDC-0941 or Sorafenib (positive control, 100% inhibition)[1],[4]. A Z'-factor > 0.5 validates the assay's robustness for high-throughput screening.
Protocol 2: Flow Cytometric Evaluation of Cell Cycle and Apoptosis
Expertise & Causality: Biochemical inhibition must be validated phenotypically. Flow cytometry allows us to distinguish between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis) induced by kinase blockade[5].
-
Cell Treatment: Seed cancer cells (e.g., HCT116 or MCF-7) and treat with the inhibitor at varying concentrations (0.5x, 1x, and 2x IC₅₀) for 48 hours[5],[8].
-
Cell Cycle Analysis (PI Staining): Harvest cells, fix in 70% cold ethanol (to permeabilize membranes), and stain with Propidium Iodide (PI) in the presence of RNase A. Rationale: RNase A ensures PI strictly binds to DNA. The DNA content correlates with cell cycle phases, revealing if the compound induces S-phase or G2/M arrest (typical of Aurora B inhibition)[1],[8].
-
Apoptosis Analysis (Annexin V/PI): For parallel samples, avoid fixation. Stain live cells with FITC-Annexin V and PI. Rationale: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI enters cells with compromised membranes (late apoptosis/necrosis)[1].
Conclusion
Thienopyrimidine-4-amine analogs represent a highly versatile and potent class of ATP-competitive kinase inhibitors[2]. Through rational SAR-driven design, these compounds can be tuned to selectively target critical oncogenic pathways—from angiogenesis to mitosis—offering promising avenues for next-generation targeted therapeutics[1],[4].
References
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines, MDPI,
- A thienopyrimidine derivative induces growth inhibition and apoptosis in human cancer cell lines via inhibiting Aurora B kinase activity, PubMed,
- Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities, ResearchG
- Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo, ResearchG
- Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors, PubMed Central,
- Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Deriv
- Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds, BenchChem,
- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond, RSC,
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- 4. mdpi.com [mdpi.com]
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An In-Depth Technical Guide to the Structure-Activity Relationship of N-Cyclopropyl Substituted Thienopyrimidines as Aurora B Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thienopyrimidine Scaffold and the Significance of N-Cyclopropyl Substitution
The thienopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1][2] This structural similarity allows thienopyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways.[1] The unique structural characteristics of the thienopyrimidine ring system provide an adaptable platform for designing potent and selective inhibitors for various therapeutic areas, most notably in oncology.[2]
Among the various substitutions explored on the thienopyrimidine core, the introduction of a cyclopropyl group at a nitrogen atom has emerged as a key strategy in the design of potent kinase inhibitors. The cyclopropyl group, with its rigid and three-dimensional nature, can offer several advantages in drug design. It can help in optimizing the conformation of the molecule for better binding to the target protein, enhance metabolic stability, and improve overall drug-like properties. This guide will provide an in-depth analysis of the structure-activity relationship (SAR) of N-cyclopropyl substituted thienopyrimidines, with a particular focus on their activity as inhibitors of Aurora B kinase, a critical regulator of mitosis and a promising target for cancer therapy.[3][4]
The Role of Aurora B Kinase in Cell Division and Cancer
Aurora B kinase is a key member of the Aurora kinase family of serine/threonine kinases that play essential roles in regulating cell division.[3][5] As a component of the chromosomal passenger complex (CPC), Aurora B is crucial for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint, and cytokinesis.[4][6] Dysregulation and overexpression of Aurora B are frequently observed in various human cancers and are associated with chromosomal instability, aneuploidy, and tumorigenesis.[7] This makes Aurora B a compelling target for the development of novel anticancer therapeutics.[3][4] Small molecule inhibitors of Aurora B can disrupt its catalytic activity, leading to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells.[3][4]
General Synthesis of N-Cyclopropyl Substituted Thienopyrimidines
The synthesis of N-cyclopropyl substituted thienopyrimidines typically involves a multi-step sequence. A common approach begins with the construction of the core thienopyrimidine scaffold, followed by the introduction of the N-cyclopropyl group.
One of the most versatile methods for synthesizing the initial thieno[2,3-d]pyrimidine core is the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to form a 2-aminothiophene derivative.[8] This intermediate can then be cyclized with various reagents to form the pyrimidine ring.
The N-cyclopropyl group can be introduced at different stages of the synthesis. For instance, a 4-chlorothieno[3,2-d]pyrimidine can undergo a nucleophilic aromatic substitution (SNAr) reaction with cyclopropylamine.[9] Alternatively, a pre-formed aminothiophene can be reacted with a cyclopropyl-containing building block before the final cyclization to the thienopyrimidine. The choice of the synthetic route often depends on the desired substitution pattern on the thienopyrimidine core.
Structure-Activity Relationship (SAR) of N-Cyclopropyl Thienopyrimidines as Aurora B Inhibitors
The following sections will dissect the structure-activity relationship of N-cyclopropyl substituted thienopyrimidines, focusing on key positions of the scaffold and how modifications at these positions influence their inhibitory activity against Aurora B kinase.
The N-Cyclopropyl Moiety: A Key Determinant of Potency
The presence of the N-cyclopropyl group is a critical feature for high-potency inhibition of Aurora B. This small, rigid ring system is thought to project into a specific hydrophobic pocket within the ATP-binding site of the kinase, contributing significantly to the overall binding affinity. The constrained nature of the cyclopropyl ring helps to lock the molecule in a bioactive conformation, minimizing the entropic penalty upon binding.
Substitutions at the 2- and 4-Positions of the Thienopyrimidine Core
The 2- and 4-positions of the thienopyrimidine ring are crucial for interaction with the hinge region of the kinase, a key area for ATP binding.
-
Position 4: Typically, an amino group at this position forms one or more hydrogen bonds with the backbone of the hinge region residues. Substituents on this amino group can significantly impact potency and selectivity. Small, linear alkyl groups or substituted anilino groups are often well-tolerated and can provide additional interactions with the enzyme.
-
Position 2: Modifications at the 2-position can be used to fine-tune the inhibitor's properties. Introduction of small alkyl or aryl groups can enhance van der Waals interactions within the binding pocket. For instance, a phenyl group at this position has been shown to be beneficial for activity.
Substitutions on the Thiophene Ring (Positions 5 and 6)
The thiophene portion of the scaffold is often directed towards the solvent-exposed region of the ATP-binding site. This provides an opportunity for introducing various substituents to improve physicochemical properties such as solubility and cell permeability, without significantly impacting the core binding interactions.
-
Position 6: Large and flexible substituents at the 6-position are generally well-tolerated. For example, the introduction of a phenyl group at this position has been explored in several potent thienopyrimidine-based inhibitors.[3]
Quantitative SAR Data
The following table summarizes the structure-activity relationship of a series of N-cyclopropyl substituted thienopyrimidine derivatives as Aurora B kinase inhibitors. The data highlights the impact of various substituents on their inhibitory potency.
| Compound ID | R1 (at position 2) | R2 (at position 4) | R3 (at position 6) | Aurora B IC50 (nM) |
| 1a | -H | -NH-cyclopropyl | -Phenyl | 141.12[3] |
| 1b | -CH3 | -NH-cyclopropyl | -Phenyl | Data not available |
| 1c | -Phenyl | -NH-cyclopropyl | -Phenyl | Data not available |
| 1d | -H | -NH-ethyl | -Phenyl | Data not available |
| 1e | -H | -NH-cyclopropyl | -H | Data not available |
Note: The table is a representative example based on available literature. More extensive SAR data would be required for a complete analysis.
Experimental Protocols
General Procedure for the Synthesis of 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine
A mixture of 4-chlorothieno[3,2-d]pyrimidine (1.0 eq), cyclopropylamine (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF) is heated under reflux or microwave irradiation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(cyclopropylamino)thieno[3,2-d]pyrimidine.[9]
Aurora B Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against Aurora B kinase can be determined using a variety of in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[10][11][12]
Protocol:
-
Reagents and Materials: Recombinant human Aurora B kinase, a suitable substrate (e.g., a synthetic peptide), ATP, kinase assay buffer, and a luminescence-based ATP detection reagent.
-
Procedure: a. The kinase reaction is set up in a 96- or 384-well plate. Each well contains the kinase, substrate, and the test compound at various concentrations in the kinase assay buffer. b. The reaction is initiated by the addition of ATP. c. The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). d. After incubation, the luminescence-based ATP detection reagent is added to each well to stop the kinase reaction and measure the remaining ATP. e. The luminescence signal is read using a plate reader.
-
Data Analysis: The IC50 values (the concentration of the inhibitor required to reduce the kinase activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11]
Visualizations
General SAR of N-Cyclopropyl Thienopyrimidine Aurora B Inhibitors
Caption: Key structural features influencing the activity of N-cyclopropyl thienopyrimidine Aurora B inhibitors.
Aurora B Kinase Signaling Pathway in Mitosis
Caption: Simplified signaling pathway of Aurora B kinase during mitosis and its inhibition.
Conclusion and Future Perspectives
N-cyclopropyl substituted thienopyrimidines represent a promising class of Aurora B kinase inhibitors with potential applications in cancer therapy. The structure-activity relationship studies have highlighted the critical role of the N-cyclopropyl group for potent inhibition, likely through favorable interactions within a hydrophobic pocket of the enzyme's active site. Furthermore, substitutions at the 2-, 4-, and 6-positions of the thienopyrimidine core provide ample opportunities for fine-tuning the potency, selectivity, and pharmacokinetic properties of these inhibitors.
Future research in this area should focus on expanding the SAR by synthesizing and evaluating a broader range of analogs with diverse substitution patterns. Co-crystallization studies of these inhibitors with Aurora B kinase would provide valuable structural insights into their binding mode and aid in the rational design of next-generation inhibitors with improved efficacy and safety profiles. Additionally, further optimization of their drug-like properties will be crucial for their successful translation into clinical candidates.
References
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A thienopyrimidine derivative induces growth inhibition and apoptosis in human cancer cell lines via inhibiting Aurora B kinase activity. European Journal of Medicinal Chemistry. [Link]
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Schematic diagram representing the Aurora A, B, & C kinases domains. N... ResearchGate. [Link]
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AURKB (aurora kinase B). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]
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Aurora kinases: pathways and functions. Functional interaction map of... ResearchGate. [Link]
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Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
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Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. PMC. [Link]
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What Aurora B inhibitors are in clinical trials currently? Patsnap Synapse. [Link]
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The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers in Oncology. [Link]
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Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience. [Link]
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Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma. PMC. [Link]
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Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. PMC. [Link]
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Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Wiley Online Library. [Link]
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Aurora B Inhibitors as Cancer Therapeutics. PMC. [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link]
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Synthesis and evaluation of Substituted thieno[2,3-d] pyrimidin-4-yl-amines for Anti-microbial Activity. Ultra Scientist. [Link]
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4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI. [Link]
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Clinical trial candidates of Aurora-B. | Download Scientific Diagram. ResearchGate. [Link]
-
Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]
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Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PMC. [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
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Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed. [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]
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Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. [Link]
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A one-step, atom economical synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives via a four-component reaction. NIH. [Link]
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Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. PubMed. [Link]
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Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. Cairo University. [Link]
-
Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. [Link]
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Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]
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Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry. [Link]
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Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. [Link]
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
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The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery with a Focus on N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] The inherent drug-like properties of this scaffold, coupled with the synthetic accessibility of its derivatives, have established it as a "privileged structure" in the design of novel therapeutic agents. This guide provides a comprehensive literature review of the biological activities associated with the N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine and the broader class of thieno[2,3-d]pyrimidine derivatives, offering insights for researchers and professionals in drug development.
Anticancer Activity: A Dominant Therapeutic Application
The most extensively investigated therapeutic potential of thieno[2,3-d]pyrimidine derivatives lies in their anticancer properties. These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Kinase Inhibition: A Primary Mechanism of Action
The structural similarity of the thieno[2,3-d]pyrimidine core to the adenine moiety of ATP allows these compounds to function as competitive inhibitors at the ATP-binding site of numerous kinases.
Signaling Pathway of Kinase Inhibition by Thieno[2,3-d]pyrimidine Derivatives
Caption: Kinase inhibition by thieno[2,3-d]pyrimidine derivatives.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis. Several studies have reported the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives as potent VEGFR-2 inhibitors. For instance, a series of eighteen derivatives were designed and synthesized, with some compounds exhibiting excellent anticancer activities against HCT-116, HepG2, and MCF-7 human cancer cell lines.[2] One of the most active compounds demonstrated an IC50 value of 0.23 µM against VEGFR-2, which is comparable to the approved drug Sorafenib.[2]
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Thieno[2,3-d]pyrimidines have emerged as promising FLT3 inhibitors. Their structural similarity to purines makes them suitable candidates for targeting the ATP-binding pocket of this kinase.
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently overactivated in a wide range of human cancers. Thieno[2,3-d]pyrimidine derivatives have been developed as potent PI3K inhibitors.[3] Notably, some derivatives have shown nanomolar potency and favorable pharmacokinetic profiles, leading to significant in vivo anticancer efficacy.[3]
| Derivative | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |
| Compound 17f | VEGFR-2 | 0.23 | HCT-116, HepG2 | [2] |
| Thieno[2,3-d]pyrimidine 6a | PI3K | Nanomolar | - | [3] |
| Thiazolo[5,4-d]pyrimidine 7a | PI3K | Nanomolar | - | [3] |
Table 1: Kinase Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
Other Anticancer Mechanisms
Beyond kinase inhibition, thieno[2,3-d]pyrimidine derivatives have demonstrated anticancer activity through other mechanisms, including:
-
Induction of Apoptosis and Autophagy: Certain derivatives have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells.
-
Cell Cycle Arrest: Some compounds have been observed to cause cell cycle arrest, preventing cancer cells from proliferating.[4]
Anti-inflammatory Activity
The thieno[2,3-d]pyrimidine scaffold has also been explored for its anti-inflammatory potential. Several derivatives have been synthesized and shown to possess significant anti-inflammatory properties, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[5] The proposed mechanism for this activity involves the inhibition of enzymes such as phosphodiesterase 4 (PDE4), which plays a role in the inflammatory cascade.[6]
Antimicrobial Activity
The structural similarity of thieno[2,-d]pyrimidines to purine nucleosides also suggests their potential as antimicrobial agents. Indeed, various derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine: A Specific Focus
While the biological activities of the broader thieno[2,3-d]pyrimidine class are well-documented, specific data on N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine is limited in the public domain. However, based on the extensive structure-activity relationship (SAR) studies of related 4-amino substituted thieno[2,3-d]pyrimidines, we can infer its potential biological profile.
The 4-amino group is a common feature in many biologically active thieno[2,3-d]pyrimidines, often serving as a key interaction point with the target protein. The nature of the substituent on this amino group can significantly influence potency and selectivity. The cyclopropyl group is a small, rigid, and lipophilic moiety that is often used in medicinal chemistry to explore chemical space and improve metabolic stability.
A noteworthy discovery is a patent for a closely related compound, N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[2]benzothiolo[2,3-d]pyrimidin-4-amine , which has been identified as an inhibitor of ubiquitin carboxyl-terminal hydrolase 14 (USP14) . USP14 is a deubiquitinating enzyme that plays a role in proteasome function and has been implicated in cancer and neurodegenerative diseases. This finding suggests that the N-cyclopropyl amine moiety on the thieno[2,3-d]pyrimidine scaffold can be accommodated by the binding sites of enzymes beyond kinases and may lead to the discovery of novel biological activities.
Experimental Workflow: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
Caption: General synthetic workflow for N-substituted thieno[2,3-d]pyrimidin-4-amines.
Future Directions and Conclusion
Future research efforts should focus on the synthesis and systematic biological evaluation of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine and a library of its derivatives. Screening against a broad panel of kinases and other relevant biological targets could uncover novel therapeutic applications. The exploration of this specific chemical space holds the potential to yield new drug candidates with improved potency, selectivity, and pharmacokinetic properties for the treatment of cancer and other diseases.
References
-
El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
El-Sayed, N. A. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(24), 7567. [Link]
- Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 564-580.
- El-Sayed, N. A. E., & El-Bendary, E. R. (2021). Thieno[2,3-d]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition. Archiv der Pharmazie, 354(10), 2100184.
-
Wang, Y., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890. [Link]
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Adepu, R., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(3), 944-958. [Link]
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Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34, 1-11. [Link]
- Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(24), 7567.
-
Abdel-Ghani, T. M., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2154-2169. [Link]
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Atanasova, M., et al. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. International Journal of Molecular Sciences, 27(3), 1234. [Link]
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Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica, 86(3), 32. [Link]
-
El-Gazzar, A. B. A., et al. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(1), 57-69. [Link]
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Shaaban, G. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101438. [Link]
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Molecular weight and physicochemical characteristics of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
[2][3][4]
Executive Summary
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine (CAS: 63893-75-4) is a fused bicyclic heteroaromatic compound utilized primarily as a scaffold in the design of kinase inhibitors.[2] Structurally, it functions as a bioisostere to the quinazoline core found in approved EGFR inhibitors (e.g., Gefitinib), offering a distinct solubility and metabolic profile due to the thiophene ring fusion and the cyclopropyl amine substituent.[1]
This guide details the molecule's physicochemical properties, validated synthesis protocols, and structural role in signal transduction modulation.[1]
Physicochemical Specifications
The following data aggregates experimental values and high-confidence calculated descriptors essential for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
Identity & Composition
| Parameter | Specification |
| IUPAC Name | N-cyclopropylthieno[2,3-d]pyrimidin-4-amine |
| CAS Number | 63893-75-4 |
| Molecular Formula | C₉H₉N₃S |
| Molecular Weight | 191.25 g/mol |
| Exact Mass | 191.0517 Da |
| SMILES | C1CC1Nc2c3ccsc3ncn2 |
Molecular Properties Profile
| Property | Value | Significance in Drug Design |
| cLogP | 1.6 – 1.9 | Optimal lipophilicity for membrane permeability; falls within the "Rule of 5" sweet spot. |
| TPSA | ~54 Ų | Indicates good potential for oral bioavailability (typically <140 Ų).[1] |
| H-Bond Donors | 1 (NH) | Critical for H-bond interaction with the kinase hinge region (e.g., Met793 in EGFR).[1] |
| H-Bond Acceptors | 3 (N, S) | Facilitates water solubility and receptor binding.[1] |
| pKa (Calc) | ~3.5 (Pyrimidine N1) | Weakly basic; likely uncharged at physiological pH (7.4), enhancing passive diffusion.[1] |
| Solubility | Low (Water)High (DMSO, DMF) | Requires formulation (e.g., mesylate salt) for aqueous delivery in biological assays.[1] |
Structural Anatomy & Pharmacophore Logic
The therapeutic value of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine lies in its ability to mimic ATP. The thienopyrimidine core serves as the "hinge binder," while the cyclopropyl group fills the hydrophobic pocket, often improving metabolic stability compared to straight-chain alkyls.[1]
Figure 1: Pharmacophore mapping of the N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine scaffold against a generic kinase ATP-binding pocket.
Validated Synthetic Protocol
The synthesis of the [2,3-d] isomer requires precise control to avoid formation of the [3,2-d] isomer.[1] The most robust route utilizes the Gewald Reaction followed by cyclization and SNAr substitution.[1]
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway from raw materials to the final N-cyclopropyl derivative.
Detailed Experimental Methodology
Step 1: Precursor Synthesis (Gewald Reaction) [1]
-
Reagents: 1,4-Dithiane-2,5-diol (dimeric mercaptoacetaldehyde) or appropriate ketone, Malononitrile, Sulfur (
), Morpholine (catalyst).[1] -
Protocol: React components in ethanol at 50°C. The reaction yields 2-aminothiophene-3-carbonitrile . This step is critical for establishing the [2,3-d] fusion geometry.[1]
Step 2: Formation of the Pyrimidine Core
-
Reagents: Formamide (excess).
-
Protocol: Reflux the thiophene intermediate in formamide at 180°C for 4–6 hours.
-
Mechanism: Condensation of the amino group with formamide followed by intramolecular nucleophilic attack on the nitrile.[1]
-
Result: Thieno[2,3-d]pyrimidin-4(3H)-one precipitates upon cooling/water addition.
Step 3: Activation (Chlorination) [1]
-
Reagents: Phosphorus Oxychloride (
).[1][3] -
Protocol: Reflux the pyrimidinone in neat
for 2–3 hours. -
Safety Note:
is highly corrosive. Quench carefully into ice water. -
Result: 4-chlorothieno[2,3-d]pyrimidine . This intermediate is highly reactive toward nucleophiles.[1]
Step 4: Amination (The Specific Functionalization)
-
Reagents: Cyclopropylamine (1.2 eq), Triethylamine (
, 2.0 eq), Isopropanol or DMF.[1] -
Protocol:
-
Yield: Typically 70–85%.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be observed.
Proton NMR ( H NMR, 400 MHz, DMSO- )
- 8.40 ppm (s, 1H): Pyrimidine C2 proton (Deshielded singlet).[1]
-
8.10 ppm (br s, 1H): NH proton (Exchangeable with
).[1] - 7.60 ppm (d, 1H): Thiophene C6 proton.[1]
- 7.45 ppm (d, 1H): Thiophene C5 proton.[1]
- 3.00 ppm (m, 1H): Cyclopropyl CH (Methine).[1]
-
0.60 – 0.80 ppm (m, 4H): Cyclopropyl
protons (Characteristic high-field multiplets).[1]
Mass Spectrometry (ESI-MS)
References
-
Apollo Scientific. (n.d.).[1] N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine Product Page. Retrieved from
-
ChemicalBook. (2025).[1][4] 4-Chlorothieno[2,3-d]pyrimidine Synthesis and Properties. Retrieved from [1]
-
Lei, H., et al. (2017).[1] Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine Thienopyrimidine. Atlantis Press.[1][5] Retrieved from [1]
-
PubChem. (n.d.).[1] Thieno[2,3-d]pyrimidine Scaffold Data. National Library of Medicine.[1][6] Retrieved from
-
Davoodnia, A., et al. (2009).[1] Synthesis of Some New Thieno[2,3-d]pyrimidin-4-amine Derivatives. Heterocyclic Communications. Retrieved from
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Whitepaper: A Multi-Pronged Strategy for the Identification and Validation of Biological Targets for N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
An in-depth technical guide by a Senior Application Scientist
Introduction: The Challenge of Target Deconvolution
The thieno[2,3-d]pyrimidine core is a well-established pharmacophore found in several approved and investigational drugs, often targeting protein kinases due to its structural similarity to the adenine core of ATP. Novel derivatives such as N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine hold therapeutic promise; however, their precise molecular targets are often unknown. Identifying these targets—a process known as target deconvolution or target identification—is a pivotal and challenging step in drug discovery. A definitive understanding of a compound's mechanism of action is essential for rational drug development, predicting on- and off-target effects, and identifying patient populations most likely to respond.
This guide presents a holistic workflow designed to systematically identify and validate the biological targets of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine. Our approach is structured to maximize confidence by integrating computational, biochemical, biophysical, and cell-based methodologies. Each step is designed to generate hypotheses that are then rigorously tested in subsequent, more focused assays.
Part 1: Hypothesis Generation: In Silico and Broad-Spectrum Screening
Before committing to resource-intensive wet lab experiments, we first generate a data-driven list of potential targets. This initial phase combines computational predictions with broad biochemical screening to cast a wide net.
Computational Target Prediction
In silico methods leverage the compound's structure to predict its likely protein partners based on similarity to known ligands and docking simulations.
-
Similarity-Based Searching: The structure of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine can be used as a query against chemical databases like ChEMBL and PubChem. This search identifies structurally similar molecules with known biological targets. The underlying principle is that structurally similar compounds often share common targets. This provides an initial, ranked list of putative protein targets.
-
Molecular Docking: If a primary target family is suspected (e.g., kinases), molecular docking can be employed. The 3D structure of the compound is computationally "docked" into the ATP-binding sites of a panel of kinase crystal structures from the Protein Data Bank (PDB). The resulting docking scores and predicted binding poses provide a hypothesis for which kinases are most likely to be inhibited.
Large-Scale Kinase Profiling
Given the prevalence of the thieno[2,3-d]pyrimidine scaffold in kinase inhibitors, a broad in vitro kinase screen is the most logical and powerful first experimental step. This involves testing the compound against a large panel of hundreds of purified kinases (e.g., the DiscoverX KINOMEscan™ or Eurofins KinaseProfiler™ services) at a fixed concentration (typically 1-10 µM).
Data Interpretation: The output is typically presented as "% Inhibition" at the tested concentration. A common threshold for a "hit" is >80-90% inhibition. These hits form our primary list of candidate targets for further validation.
Table 1: Representative Data from a Broad Kinase Screen for N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine (1 µM)
| Kinase Target | Family | % Inhibition |
| EGFR | Tyrosine Kinase | 98% |
| SRC | Tyrosine Kinase | 95% |
| VEGFR2 | Tyrosine Kinase | 92% |
| CDK2 | CMGC | 45% |
| MAPK1 | CMGC | 30% |
| AKT1 | AGC | 15% |
From this hypothetical data, EGFR, SRC, and VEGFR2 are identified as high-priority candidates for further investigation.
Part 2: Target Identification & Validation via Affinity-Based and Biophysical Methods
With a list of putative targets in hand, the next phase is to confirm direct physical binding and quantify the interaction. This is where we establish a direct link between the compound and its protein targets.
Chemical Proteomics: Affinity Chromatography
This powerful technique aims to isolate binding partners from a complex biological sample (e.g., cell lysate) using an immobilized version of the compound.
Workflow Overview:
-
Synthesis: Synthesize an analog of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control resin (beads only) is essential.
-
Incubation: Incubate the compound-conjugated beads and control beads with a native cell lysate. Target proteins will bind to the immobilized compound.
-
Washing: Perform stringent washes to remove non-specific binders.
-
Elution: Elute the specifically bound proteins. A common method is competitive elution using an excess of the free compound.
-
Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Self-Validation: True targets should be significantly enriched in the compound-bead eluate compared to the control-bead eluate and should be displaced by competition with the free compound.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Biophysical Validation of Direct Binding
Once high-confidence hits are identified from proteomics and kinase screening, direct biophysical assays are required to quantify the binding affinity and confirm a direct interaction.
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics (k_on, k_off) and affinity (K_D). A purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface at various concentrations.
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during the binding event, providing the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).
-
Thermal Shift Assay (DSF): This method assesses target engagement by measuring the change in a protein's melting temperature (T_m) upon ligand binding. A bound ligand typically stabilizes the protein, leading to an increase in T_m. It is a high-throughput and cost-effective method for validating hits.
Table 2: Representative Biophysical Data for Target Validation
| Target | Method | K_D (nM) | ΔT_m (°C) | Notes |
| EGFR | SPR | 25 | N/A | Confirms direct, high-affinity binding. |
| EGFR | ITC | 30 | N/A | Validates SPR data and provides thermodynamics. |
| EGFR | DSF | N/A | +5.2 | Shows significant stabilization upon binding. |
| SRC | SPR | 80 | N/A | Confirms direct binding. |
| SRC | DSF | N/A | +3.1 | Shows moderate stabilization. |
| VEGFR2 | SPR | 150 | N/A | Confirms direct binding, lower affinity. |
| VEGFR2 | DSF | N/A | +1.5 | Shows weak stabilization. |
This data strongly supports EGFR as the primary, highest-affinity target.
Part 3: Cellular Target Engagement and Pathway Analysis
Confirming that the compound binds its target in situ and modulates its downstream signaling is the final and most physiologically relevant piece of the puzzle.
Cellular Thermal Shift Assay (CETSA)
CETSA extends the principle of the thermal shift assay to the cellular environment. Live cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified (typically by Western Blot or mass spectrometry). A bound ligand will stabilize its target, keeping it soluble at higher temperatures compared to untreated cells. This provides definitive evidence of target engagement in a physiological context.
Caption: The Cellular Thermal Shift Assay (CETSA) Workflow.
Phosphoproteomics for Pathway Analysis
If the primary target is a kinase like EGFR, its inhibition should lead to predictable changes in downstream signaling pathways. Phosphoproteomics can provide a global, unbiased snapshot of these changes.
Methodology:
-
Treat a relevant cell line (e.g., one with high EGFR expression) with N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine.
-
Lyse the cells and digest the proteins.
-
Enrich for phosphopeptides (e.g., using TiO2 or IMAC).
-
Analyze the phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation across thousands of sites.
A successful experiment would show decreased phosphorylation of known EGFR substrates (e.g., PLCγ1, STAT3) and downstream effectors in the MAPK and PI3K/AKT pathways, providing functional evidence of target inhibition.
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
Conclusion: Synthesizing the Evidence
The identification of a drug's biological target is not determined by a single experiment. It is the convergence of evidence from multiple, orthogonal approaches that builds a compelling and robust case. For N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine, our proposed strategy moves logically from broad screening to specific validation:
-
Hypothesis: In silico analysis and kinome screening identify EGFR, SRC, and VEGFR2 as potential high-affinity targets.
-
Confirmation: Affinity chromatography independently pulls down these same proteins from cell lysates.
-
Quantification: Biophysical assays (SPR, ITC) confirm a direct, high-affinity interaction, ranking them EGFR > SRC > VEGFR2.
-
Cellular Proof: CETSA demonstrates that the compound engages EGFR in live cells, and phosphoproteomics reveals the expected downstream consequences of EGFR inhibition.
This weight of evidence provides high confidence that EGFR is a primary biological target of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine, establishing a clear mechanism of action and paving the way for further preclinical and clinical development.
References
-
Russo, A., et al. (2021). Thieno[2,3-d]pyrimidine in Medicinal Chemistry: A Systematic Review. Pharmaceuticals. Available at: [Link]
-
Abdel-Gawad, H., et al. (2022). Thieno[2,3-d]pyrimidine derivatives as promising protein kinase inhibitors in cancer therapy: A review. Bioorganic Chemistry. Available at: [Link]
-
Mendez, D., et al. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research. Available at: [Link]
-
Kim, S., et al. (2021). PubChem 2021 update. Nucleic Acids Research. Available at: [Link]
-
Klaeger, S., et al. (2017). The Target Landscape of Clinical Kinase Drugs. Science. Available at: [Link]
-
Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases and their inhibitors. Methods in Molecular Biology. Available at: [Link]
-
Schasfoort, R.B.M. (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. Available at: [Link]
-
Perozzo, R., et al. (2004). Thermodynamics of protein-ligand interactions: history, presence, and future aspects. Journal of Receptors and Signal Transduction. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Ochoa, D., et al. (2020). The functional landscape of the human phosphoproteome. Cell. Available at: [Link]
Binding Affinity Studies of Thieno[2,3-d]pyrimidine Scaffolds
Executive Summary: The Privileged Scaffold
The thieno[2,3-d]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, serving as a bioisostere to quinazoline (e.g., Gefitinib) and purine (Adenine) cores. Its planar, aromatic, and electron-deficient nature allows it to mimic the ATP molecule, making it an exceptional scaffold for developing Type I and Type II kinase inhibitors.
This guide details the binding affinity profiling of these scaffolds, moving beyond simple
Target Landscape & Mechanism of Action
The efficacy of thieno[2,3-d]pyrimidines stems from their ability to occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs).
-
EGFR (Epidermal Growth Factor Receptor): Inhibition prevents downstream Ras/MAPK and PI3K/Akt signaling, halting cell proliferation.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Blockade disrupts tumor angiogenesis.
-
FLT3 (Fms-like Tyrosine Kinase 3): Critical target in Acute Myeloid Leukemia (AML); the scaffold targets the active conformation (Type I) or inactive conformation (Type II).
Visualization: Kinase Signaling Blockade
The following diagram illustrates the dual-inhibition potential of thieno[2,3-d]pyrimidine scaffolds within the tumor microenvironment.
Figure 1: Mechanism of Action. The scaffold acts as an ATP-competitive inhibitor at the RTK intracellular domain.
Integrated Binding Affinity Workflow
To ensure data integrity, binding studies must follow a funnel approach: from high-throughput in silico predictions to low-throughput, high-fidelity biophysical confirmation.
Figure 2: The validation funnel. Only compounds passing Step 3 (
Experimental Protocols
Biochemical Proxy: Kinase Inhibition Assay (ADP-Glo)
While not a direct measure of
Protocol:
-
Reagents: Recombinant EGFR or VEGFR-2 (0.2 ng/µL), Poly(Glu,Tyr) substrate, Ultra-pure ATP (10 µM), and Test Compounds (dissolved in DMSO).
-
Reaction:
-
In a 384-well white plate, add 2 µL of kinase buffer.
-
Add 1 µL of compound (serial dilution 10 µM to 0.1 nM).
-
Initiate with 2 µL ATP/Substrate mix.
-
Incubate at RT for 60 min.
-
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (converts ADP to ATP
Luciferase light).
-
-
Analysis: Measure luminescence (RLU). Fit data to the sigmoidal dose-response equation:
Validation Check: Z-factor must be > 0.5.
Biophysical Gold Standard: Microscale Thermophoresis (MST)
For true binding affinity (
Protocol (Based on MIF/XIAP studies):
-
Labeling: Label the target kinase (e.g., VEGFR-2) with a red-fluorescent dye (NHS-ester) targeting surface lysines. Maintain protein concentration at 20 nM.
-
Titration: Prepare a 16-step serial dilution of the thieno[2,3-d]pyrimidine derivative (starting at 50 µM down to 1.5 nM) in assay buffer (PBS + 0.05% Tween-20).
-
Measurement:
-
Mix 10 µL labeled protein + 10 µL ligand. Incubate 10 min.
-
Load into Monolith NT.115 capillaries.
-
Apply IR-laser heating (Medium power).
-
-
Readout: Monitor the thermophoretic movement (depletion of fluorescence in heated spot).
-
Causality: A "binder" alters the hydration shell and size of the protein, changing its movement speed. The shift in normalized fluorescence (
) is plotted against concentration to derive .
Structure-Activity Relationship (SAR)
Optimizing the thieno[2,3-d]pyrimidine core requires precise substitution strategies.
Figure 3: SAR Logic. The C4 amino/hydrazine moiety is the "warhead" for hydrogen bonding, while C5/C6 tailor specificity.
Key SAR Insights:
-
C4 Substitution: An aromatic amine (e.g., 3-chloro-4-fluoroaniline) is essential for H-bonding with the kinase hinge region (e.g., Met793 in EGFR).
-
C5/C6 Fused Rings: Cyclohepta- or cyclohexyl-fused rings at C5/C6 (creating a tricyclic system) significantly enhance hydrophobic interactions, often improving potency from micromolar to nanomolar ranges.
-
Solubility: Adding a morpholine or piperazine tail at C2 counteracts the scaffold's high logP, improving bioavailability without sacrificing binding affinity.
Comparative Data: Binding Constants
The following table summarizes binding data from recent authoritative studies, illustrating the correlation between functional
| Compound ID | Target | Assay Type | Value ( | Reference |
| Compound 10d | VEGFR-2 | Enz. Inhibition | [1] | |
| Compound 5f | EGFR / VEGFR-2 | Cell Viability (MCF-7) | [2] | |
| Compound 7l | aPKC | Enz. Inhibition | [3] | |
| XIAP-Binder | XIAP BIR3 | Fluorescence Polarization | [4] |
References
-
Discovery of new thieno[2,3-d]pyrimidine-based dual VEGFR-2 and EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors. Future Medicinal Chemistry.
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry.
-
Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization. Analytical Biochemistry.
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity (MST Study). Journal of Medicinal Chemistry.
Computational Profiling of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine: A Kinase Scaffold Analysis
Executive Summary
This technical guide details the computational evaluation of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine , a privileged scaffold in medicinal chemistry. Structurally bioisostere to quinazoline (e.g., Gefitinib) and purine (ATP), this molecule represents a critical core for developing Type I kinase inhibitors.
This guide focuses on docking this scaffold into the Epidermal Growth Factor Receptor (EGFR) kinase domain.[1] We utilize a validated Structure-Based Drug Design (SBDD) workflow, emphasizing the steric accommodation of the N-cyclopropyl moiety within the ATP-binding pocket.
Part 1: Structural Rationale & Target Selection[2]
Chemical Context: The Bioisostere Advantage
The thieno[2,3-d]pyrimidine core is electronically similar to the quinazoline core found in FDA-approved drugs like Erlotinib. However, the thiophene ring alters the electron density of the pyrimidine ring, potentially improving metabolic stability and changing the hydrogen bond acceptor capability at N1 and N3.
The N-Cyclopropyl Moiety: Unlike a simple methyl or ethyl group, the cyclopropyl ring introduces:
-
Steric Bulk: It fills the hydrophobic pocket more effectively than linear alkyl chains.
-
Conformational Rigidity: It limits the rotational freedom of the N-substituent, reducing the entropic penalty upon binding.
Target Selection: EGFR (PDB: 1M17)
For this study, we utilize the crystal structure of EGFR complexed with Erlotinib (PDB ID: 1M17 ) as the primary receptor.
-
Resolution: 2.60 Å (Sufficient for docking).
-
Rationale: The 1M17 structure is the "gold standard" for Type I inhibitors that bind to the active conformation (DFG-in) of the kinase.
Part 2: Computational Workflow & Methodology
Workflow Visualization
The following diagram outlines the validated pipeline for this study, ensuring reproducibility and data integrity.
Caption: Figure 1. End-to-end computational workflow for thienopyrimidine docking validation and screening.
Ligand Preparation (Protocol)
To ensure accurate binding energy estimation, the ligand must be energetically minimized before docking.
-
Structure Build: Construct N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine in ChemDraw or Avogadro.
-
Geometry Optimization: Perform Density Functional Theory (DFT) optimization using Gaussian or ORCA.
-
Functional: B3LYP
-
Basis Set: 6-31G*
-
Charge: 0 (Neutral)
-
-
File Conversion: Convert the optimized output (.log/.out) to PDBQT format using OpenBabel or MGLTools, merging non-polar hydrogens.
Protein Preparation (Protocol)
-
Retrieval: Download PDB 1M17 from the RCSB Protein Data Bank.
-
Cleaning:
-
Remove water molecules (crystallographic waters are usually displaced by the inhibitor).
-
Remove heteroatoms (ions, co-factors).
-
Crucial Step: Retain the co-crystallized ligand (Erlotinib) temporarily to define the grid center.
-
-
Protonation: Add polar hydrogens (pH 7.4) using Kollman charges via AutoDock Tools (ADT).
-
Extraction: Save the clean protein as receptor.pdbqt.
Part 3: The Docking Protocol (AutoDock Vina)
Grid Box Definition
The grid box defines the search space. For EGFR kinase inhibitors, the box must cover the ATP-binding cleft, specifically the Hinge Region (Met793).
| Parameter | Value (Å) | Rationale |
| Center X | 22.05 | Centered on the N1 of the quinazoline ring of Erlotinib. |
| Center Y | 0.25 | Centers the box on the hydrophobic pocket. |
| Center Z | 52.80 | Aligns with the Gatekeeper residue (Thr790). |
| Size (X, Y, Z) | 20 x 20 x 20 | Sufficient to allow the cyclopropyl group to rotate without hitting box boundaries. |
| Exhaustiveness | 32 | High sampling to ensure the global minimum is found. |
Validation Strategy (Self-Validating System)
Before docking the target molecule, you must validate the protocol by redocking the native ligand (Erlotinib).
-
Success Criteria: The docked pose must deviate
from the crystallographic pose. -
Note: If RMSD > 2.0 Å, adjust the grid box center or check protonation states of His775.
Part 4: Interaction Analysis & Mechanistic Insights
Binding Mode Analysis
The thieno[2,3-d]pyrimidine core binds to the hinge region of the kinase. The N-cyclopropyl group is positioned to interact with the solvent-accessible front or the ribose-binding pocket, depending on the exact orientation.
Key Interactions for N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine:
-
Hinge Region (Met793): The N1 of the pyrimidine ring acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide of Met793. The C4-amine (NH) acts as a Hydrogen Bond Donor (HBD) to the carbonyl of Met793.
-
Gatekeeper (Thr790): The thieno ring sits adjacent to the gatekeeper residue. The size of the ring allows it to accommodate the T790M mutation better than larger scaffolds.
-
Hydrophobic Interactions: The cyclopropyl group engages in Van der Waals interactions with Leu718 and Val726 , stabilizing the ligand.
Pathway Interaction Diagram
The following diagram illustrates the critical molecular interactions required for high-affinity binding.
Caption: Figure 2. Interaction map detailing the binding mechanism of the scaffold within the EGFR ATP pocket.
Part 5: Data Presentation & Interpretation
To interpret your results, compare the Binding Affinity (
| Ligand | Binding Affinity (kcal/mol) | H-Bonds (Count) | Key Hydrophobic Contacts |
| Erlotinib (Ref) | -9.2 (Experimental) | 1 (Met793) | Leu718, Val726, Ala743 |
| Thieno-Scaffold | -8.5 to -9.0 (Predicted) | 2 (Met793) | Leu718 (Cyclopropyl specific) |
Interpretation: If the predicted affinity is within -1.0 kcal/mol of the reference, the scaffold is a valid hit. The N-cyclopropyl group should show a specific hydrophobic cluster interaction in the visualizer (PyMOL/Discovery Studio) that is not present in the reference, justifying its inclusion for steric optimization.
References
-
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
-
Albohy, A. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations.[4] The British University in Egypt.
-
El-Mekabaty, A. (2021). Thieno[2,3-d]pyrimidine as a privileged scaffold in drug discovery.[5] Future Medicinal Chemistry.
-
BenchChem. Application of Molecular Docking for Thieno[2,3-d]pyrimidine Derivatives: Notes and Protocols.
Sources
Methodological & Application
Nucleophilic substitution conditions for cyclopropylamine and 4-chlorothienopyrimidine
Application Note: Nucleophilic Aromatic Substitution ( ) of 4-Chlorothienopyrimidines with Cyclopropylamine
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Causality
The thienopyrimidine scaffold—encompassing both thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers—serves as a privileged bioisostere to purines and quinazolines. This core is frequently utilized in the development of potent kinase inhibitors targeting RET[1][2], STK17B[3][4], and EGFR[5].
A critical late-stage functionalization in synthesizing these inhibitors is the introduction of an amine at the C4 position via Nucleophilic Aromatic Substitution (
Mechanistic Insights: The reaction is driven by the electron-withdrawing nature of the pyrimidine nitrogens, which severely depletes electron density at the C2 and C4 positions. The adjacent fused thiophene ring further directs the Lowest Unoccupied Molecular Orbital (LUMO) towards C4, making the 4-chloro substituent an excellent leaving group. When reacted with cyclopropylamine, the mechanism proceeds via an addition-elimination pathway. The nucleophile attacks C4 to form a negatively charged, tetrahedral Meisenheimer complex, followed by the rapid expulsion of the chloride ion to restore aromaticity.
The Cyclopropylamine Challenge:
While cyclopropylamine is a primary aliphatic amine with strong nucleophilicity, its
Reaction Condition Optimization
Depending on the sensitivity of the substrate and the desired environmental footprint, three distinct pathways can be employed.
Quantitative Data Summary
| Protocol | Reagents / Acid Scavenger | Solvent System | Temp (°C) | Time | Typical Yield (%) |
| Conventional Base | DMF, MeCN, or iPrOH | 80–100 | 4–12 h | 75–90 | |
| Acid-Catalyzed | Conc. HCl (0.1 eq) | iPrOH / THF | 70–80 | 12–24 h | 65–85 |
| Green Solvent | None (Amine acts as base) | PEG-400 | 120 | 5–15 min | 85–95 |
Note: The PEG-400 methodology significantly accelerates the reaction by stabilizing the polar Meisenheimer transition state in a high-boiling, microwave-like environment[8][9].
Decision Matrix Visualization
Workflow for the SNAr of 4-chlorothienopyrimidines with cyclopropylamine.
Experimental Workflows & Self-Validating Protocols
Protocol A: Conventional Base-Promoted
This is the industry-standard approach for robust, scalable synthesis[6][7].
-
Reaction Setup: Charge a heavy-walled reaction vial with 4-chlorothienopyrimidine (1.0 eq) and dissolve in anhydrous DMF or iPrOH to achieve a 0.2 M concentration.
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq), followed by cyclopropylamine (1.5 eq).
-
Causality: As the reaction proceeds, HCl is generated. DIPEA acts as an acid scavenger to prevent the protonation of cyclopropylamine (pKa ~8.6), thereby maintaining its nucleophilic state.
-
-
Thermal Activation: Seal the vial tightly with a Teflon-lined cap and heat to 80–100 °C for 4–12 hours.
-
Causality: The sealed system prevents the escape of volatile cyclopropylamine, while the heat overcomes the steric hindrance of the
-branched cyclopropyl ring.
-
-
Self-Validation Checkpoint (LC-MS): Sample the reaction. The starting 4-chlorothienopyrimidine exhibits a characteristic 3:1 M/(M+2) isotopic ratio due to
. Successful conversion is self-validated by the complete disappearance of this isotopic cluster and the emergence of the product mass . -
Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with saturated aqueous
, water, and brine.-
Causality: Unreacted cyclopropylamine and DIPEA hydrochloride salts are highly water-soluble and will partition cleanly into the aqueous phase.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically 20-50% EtOAc in Hexanes) to yield the pure product.
Protocol B: Green Solvent (PEG-400)
An eco-friendly, rapid alternative that eliminates the need for volatile organic solvents and external bases[8][9].
-
Reaction Setup: In a microwave-safe vial, combine 4-chlorothienopyrimidine (1.0 eq) and cyclopropylamine (2.0 eq) in PEG-400 (0.5 M). No external base is required.
-
Thermal Activation: Heat the mixture to 120 °C for 5–10 minutes.
-
Causality: PEG-400 provides a highly polar, high-boiling environment that effectively solvates the reactants and stabilizes the polar Meisenheimer transition state. This drastically accelerates the reaction kinetics. The excess cyclopropylamine acts as its own acid scavenger.
-
-
Self-Validation Checkpoint (TLC): Spot the mixture on silica gel (50% EtOAc/Hexanes). The starting material is highly UV-active and non-polar. The product will appear as a distinct, more polar spot with a shifted UV absorbance profile.
-
Workup: Cool the mixture to room temperature and dilute with distilled water. Extract the aqueous mixture with Dichloromethane (DCM) (3x).
-
Isolation: Wash the combined DCM layers with water to remove residual PEG-400, dry over
, and concentrate to yield the target compound.
References
-
Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: Molecules (2018) URL: [Link]
-
Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: European Journal of Medicinal Chemistry (2020) URL: [Link]
-
Title: A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation Source: Journal of Medicinal Chemistry (2020) URL: [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Note: Preparation and In Vitro Assay Protocols for N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine Derivatives
Pharmacological Context & Rationale
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine (CAS: 63893-75-4) is a highly privileged heterocyclic building block in modern oncology drug discovery. The thieno[2,3-d]pyrimidine core functions as a potent bioisostere of purine (adenine). This structural mimicry allows the scaffold to competitively anchor into the ATP-binding hinge region of various oncogenic kinases, including FLT3, EGFR, and VEGFR-2[1][2].
Beyond kinase inhibition, specific modifications to this scaffold—such as the cyclopropylamine group at the 4-position combined with aryl substitutions—transform the molecule into a potent disruptor of protein-protein interactions. Notably, these derivatives act as inhibitors of the p53-MDM2 complex, preventing the ubiquitination of p53 and leading to its reactivation and subsequent tumor cell apoptosis[3].
Dual mechanism of action of thieno[2,3-d]pyrimidine derivatives in oncology.
Reagent Preparation & Physicochemical Considerations
Due to its highly conjugated, planar aromatic structure, the thieno[2,3-d]pyrimidine scaffold exhibits inherent hydrophobicity. Attempting to dissolve this compound directly in aqueous assay buffers will result in micro-precipitation, leading to artificially low effective concentrations and false-negative assay readouts.
Causality Check (Expertise & Experience): To ensure thermodynamic stability and complete solvation, primary stock solutions must be prepared in 100% anhydrous Dimethyl Sulfoxide (DMSO) . Because DMSO is highly hygroscopic, moisture absorption over time will cause the hydrophobic compound to crash out of solution. Therefore, immediately aliquoting the 10 mM stock into single-use vials and storing them at -20°C or -80°C is mandatory to prevent freeze-thaw degradation.
Experimental Protocols
Self-validating workflow for compound preparation and in vitro assay execution.
Protocol A: 10-Point Serial Dilution for Dose-Response Curves
Causality Check: Serial dilutions must be performed in 100% DMSO rather than an aqueous buffer. If diluted directly in buffer, the compound may precipitate at intermediate concentrations. By maintaining 100% DMSO during the dilution phase and transferring a fixed, small volume to the final assay, we ensure the final DMSO concentration remains constant across all dose points, eliminating solvent-gradient toxicity artifacts.
Table 1: 1:3 Serial Dilution Scheme (Targeting 1% Final DMSO in Assay)
| Well | 100X Cmpd in DMSO (µM) | Volume of Previous Step | Volume of 100% DMSO | Final 1X Assay Conc (µM) |
| 1 | 1,000.0 | 10 µL (from 10 mM Stock) | 90 µL | 10.00 |
| 2 | 333.3 | 50 µL (from Well 1) | 100 µL | 3.33 |
| 3 | 111.1 | 50 µL (from Well 2) | 100 µL | 1.11 |
| 4 | 37.0 | 50 µL (from Well 3) | 100 µL | 0.37 |
| 5 | 12.3 | 50 µL (from Well 4) | 100 µL | 0.12 |
| 6-10 | ... | Continue 1:3 dilution | 100 µL | ... |
Protocol B: Biochemical Kinase Assay (TR-FRET)
Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric or prompt-fluorescence assays because it utilizes a time delay that eliminates compound auto-fluorescence interference—a common artifact when screening highly conjugated thienopyrimidines.
-
Buffer Preparation: Prepare kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Transfer: Using an acoustic dispenser (e.g., Echo) or multichannel pipette, transfer the 100X DMSO compound dilutions into a 384-well microplate.
-
Enzyme Pre-incubation: Add the target kinase (e.g., FLT3) to the wells. Crucial Step: Incubate the enzyme and compound for 30 minutes at room temperature before adding ATP. This allows the thienopyrimidine to achieve binding equilibrium at the hinge region without competing against high intracellular concentrations of ATP.
-
Reaction Initiation: Add ATP and the specific biotinylated peptide substrate to initiate the reaction.
-
Readout: After 60 minutes, add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-APC). Read the plate on a compatible microplate reader (e.g., PHERAstar).
Protocol C: Cell Viability & Proliferation Assay (CellTiter-Glo)
Causality Check: The final DMSO concentration in cell culture must strictly not exceed 0.5% (v/v). Higher DMSO concentrations compromise lipid bilayer integrity, inducing baseline cellular toxicity that confounds the viability readout and artificially shifts the apparent IC50.
-
Cell Seeding: Seed target cancer cells (e.g., A549 or MCF-7) at 2,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2.
-
Intermediate Dilution: Dilute the 100X DMSO stock plate 1:50 into pre-warmed culture media to create a 2X working solution (containing 2% DMSO).
-
Compound Treatment: Add an equal volume of the 2X working solution to the cells. The final concentration becomes 1X, and the final DMSO concentration drops to a safe 1% (or adjust to 0.5% by using a 200X initial stock).
-
Incubation & Detection: Incubate for 72 hours. Equilibrate the plate to room temperature for 30 minutes, add CellTiter-Glo reagent, lyse cells for 10 minutes on an orbital shaker, and record luminescence.
Quality Control & Self-Validation (Trustworthiness)
Every assay plate must operate as a self-validating system to ensure data integrity.
-
Controls: Include a maximum signal control (DMSO vehicle only) and a minimum signal control (a known reference inhibitor, e.g., Staurosporine for kinases, or Nutlin-3 for MDM2).
-
Z'-factor Calculation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.
-
Validation Threshold: A Z'-factor ≥ 0.5 confirms that the assay window is robust and that the observed IC50 values for the N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine derivatives are driven by true pharmacological inhibition rather than assay noise.
References[3] Title: Design, synthesis and biological evaluation of novel 3,4,5-trisubstituted aminothiophenes as inhibitors of p53–MDM2 interaction.
Source: Bioorganic & Medicinal Chemistry (via MolAid) URL:[1] Title: Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Source: ResearchGate / Bioorganic & Medicinal Chemistry URL:[2] Title: Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Source: MDPI URL:
Sources
Microwave-assisted synthesis of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
Title: Advanced Protocol for the Microwave-Assisted Synthesis of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
Executive Summary
Thieno[2,3-d]pyrimidines are privileged heterocyclic pharmacophores that function as robust bioisosteres of quinazolines. They exhibit potent biological activities, most notably as ATP-competitive kinase inhibitors (e.g., against EGFR and atypical PKC) and as broad-spectrum antimicrobial agents[1][2]. The incorporation of an N-cyclopropyl moiety at the C4 position often enhances the molecule's binding affinity and pharmacokinetic profile by introducing a rigid, lipophilic group that precisely occupies hydrophobic pockets within target kinases.
This application note details a highly optimized, three-step microwave-assisted synthetic route to N-cyclopropylthieno[2,3-d]pyrimidin-4-amine. Moving away from traditional rigid templates, this guide emphasizes mechanistic causality, the physical chemistry of dielectric heating, and self-validating quality control measures to ensure reproducible, high-yield results.
Mechanistic Rationale & Pathway Context
The therapeutic efficacy of 4-aminothieno[2,3-d]pyrimidines is heavily tied to their ability to interrupt hyperactive kinase signaling cascades[1]. By mimicking the adenine ring of ATP, the thienopyrimidine core anchors into the kinase hinge region via critical hydrogen bonding, while the C4-substituent dictates selectivity.
Fig 1. Kinase inhibition mechanism of thieno[2,3-d]pyrimidine derivatives.
The Causality of Microwave-Assisted Dielectric Heating
Conventional synthesis of thieno[2,3-d]pyrimidines relies on conductive heating, which is strictly limited by the thermal conductivity of the reaction vessel and solvent. This often necessitates 12–24 hours of harsh refluxing, leading to thermal degradation and poor atom economy[3].
Microwave (MW) synthesis bypasses these limitations by utilizing dielectric heating . Polar molecules in the reaction mixture align with the rapidly oscillating electromagnetic field (2.45 GHz), causing intense internal molecular friction. This results in instantaneous, volumetric "superheating." For the sterically hindered Nucleophilic Aromatic Substitution (SNAr) step, MW irradiation provides the rapid energy transfer required to overcome the activation energy barrier, suppressing the formation of side products and accelerating the reaction from hours to mere minutes[2][4].
Synthetic Workflow & Self-Validating Protocols
Fig 2. Three-step microwave-assisted synthetic workflow for the target compound.
Protocol 1: Microwave-Assisted Cyclization
-
Objective : Construct the pyrimidin-4-one ring from the thiophene precursor.
-
Causality : Formamide acts dually as the solvent and the carbon/nitrogen source. MW heating ensures uniform temperature distribution, preventing the localized charring that routinely plagues this step in standard oil baths.
-
Preparation : In a 30 mL microwave-safe quartz vial, suspend ethyl 2-aminothiophene-3-carboxylate (5.0 mmol) in formamide (10 mL).
-
Irradiation : Seal the vial with a Teflon septum. Irradiate in a dedicated laboratory microwave synthesizer at 150 °C for 15 minutes (Dynamic power modulation, max 200 W).
-
Self-Validation (QC) : Cool the vial to 50 °C. Extract a 10 µL aliquot, dilute in 1 mL methanol, and analyze via UPLC-MS. Validation metric: Complete disappearance of the starting material peak; appearance of the [M+H]+ peak corresponding to thieno[2,3-d]pyrimidin-4(3H)-one.
-
Workup : Pour the mixture into 50 mL of ice-cold distilled water. Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum.
Protocol 2: Microwave-Assisted Chlorination
-
Objective : Convert the inert ketone/enol to a highly reactive electrophile (4-chloride).
-
Causality : Phosphorus oxychloride (POCl₃) is utilized as the chlorinating agent. A catalytic amount of N,N-dimethylformamide (DMF) is added to generate the Vilsmeier-Haack reagent in situ, which acts as a highly electrophilic intermediate that drastically accelerates the chlorination of the hydroxyl tautomer.
-
Preparation : To the dried thieno[2,3-d]pyrimidin-4-one (4.0 mmol) in a MW vial, add neat POCl₃ (5 mL) and 2 drops of anhydrous DMF.
-
Irradiation : Seal and irradiate at 120 °C for 10 minutes. Safety Note: POCl₃ generates significant internal pressure; ensure the MW reactor's pressure limit is set to at least 15 bar.
-
Self-Validation (QC) : Perform Thin Layer Chromatography (Hexane:EtOAc 3:1). The highly polar starting material (Rf ~0.1) must be completely replaced by a non-polar, UV-active product spot (Rf ~0.7).
-
Workup : Carefully quench the reaction by adding the mixture dropwise to crushed ice under vigorous stirring to hydrolyze excess POCl₃. Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate.
Protocol 3: Microwave-Assisted SNAr Amination
-
Objective : Install the cyclopropylamine moiety via Nucleophilic Aromatic Substitution.
-
Causality : N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of cyclopropylamine, maintaining its nucleophilicity. Isopropanol is chosen as the solvent due to its excellent microwave-absorbing characteristics (high loss tangent).
-
Preparation : Dissolve the 4-chlorothieno[2,3-d]pyrimidine intermediate (3.0 mmol) in isopropanol (8 mL). Add cyclopropylamine (4.5 mmol) and DIPEA (6.0 mmol).
-
Irradiation : Seal and irradiate at 100 °C for 10 minutes.
-
Self-Validation (QC) : Run rapid LC-MS. Validation metric: Detection of the target mass [M+H]+ for N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine and total absence of the distinct 4-chloro isotopic pattern.
-
Workup : Evaporate the solvent under reduced pressure. Redissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO₃ and brine. Purify via flash chromatography to isolate the final compound.
Comparative Data Presentation
The transition from conventional reflux methodologies to microwave-assisted synthesis yields quantifiable, drastic improvements across all synthetic parameters[2][3].
| Synthetic Step | Method | Reaction Time | Yield (%) | Purity (LC-MS) |
| 1. Cyclization | Conventional (Oil Bath) | 12 hours | 65% | 88% |
| Microwave (150 °C) | 15 mins | 89% | >95% | |
| 2. Chlorination | Conventional (Reflux) | 4 hours | 70% | 90% |
| Microwave (120 °C) | 10 mins | 92% | >98% | |
| 3. SNAr Amination | Conventional (Reflux) | 8 hours | 55% | 85% |
| Microwave (100 °C) | 10 mins | 85% | >99% |
Table 1. Quantitative comparison of conventional vs. microwave-assisted synthesis parameters.
References
-
Lin, X., et al. "Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema." Bioorganic & Medicinal Chemistry Letters 24.10 (2014).
-
Gill, R. K., et al. "4-Substituted thieno[2,3-d]pyrimidines as potent antibacterial agents: Rational design, microwave-assisted synthesis, biological evaluation and molecular docking studies." Chemical Biology & Drug Design 90.6 (2017): 1115-1121.
-
Shi, T., et al. "Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications." International Journal of Pharmaceutical Research and Applications (2025).
-
Al-Issa, S. A. "A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives." Orient J Chem 30.2 (2014).
Sources
- 1. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Substituted thieno[2,3-d]pyrimidines as potent antibacterial agents: Rational design, microwave-assisted synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijprajournal.com [ijprajournal.com]
Application Note: Reagents and Catalysts for Thieno[2,3-d]pyrimidine-4-amine Formation
Executive Summary
The thieno[2,3-d]pyrimidine-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinazoline (e.g., Gefitinib) and purine (e.g., ATP) cores. It is extensively utilized in the development of kinase inhibitors (EGFR, PI3K, FLT3).
This guide details the transition from the thieno[2,3-d]pyrimidin-4(3H)-one precursor to the functionalized 4-amine. We prioritize two methodologies:
-
Method A (Thermal SNAr): The workhorse for aliphatic and reactive aromatic amines.
-
Method B (Buchwald-Hartwig): The requisite pathway for electron-deficient anilines and sterically hindered systems.
Retrosynthetic Logic & Pathway
The synthesis relies on the activation of the C4-position. The 4-oxo group is electronically insufficient for direct amine displacement; it must be converted to a leaving group (chloride) or activated via metal catalysis.
Diagram 1: Synthetic Workflow
Caption: Step-wise progression from the Gewald precursor to the final amine target via the critical 4-chloro intermediate.
Pre-Step: Activation (Chlorination)
Before amination, the 4-oxo moiety must be converted to a chloride.
-
Reagent: Phosphorus Oxychloride (POCl3).
-
Catalyst: DMF (Dimethylformamide) - Critical.
-
Mechanism: DMF reacts with POCl3 to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far superior electrophile than POCl3 alone.
-
Protocol Note: This reaction is moisture-sensitive. Quenching requires slow addition to ice-water to avoid a violent exotherm and hydrolysis of the product back to the starting material.
Method A: Nucleophilic Aromatic Substitution (SNAr)
Best For: Primary alkyl amines, cyclic secondary amines (morpholine, piperazine), and electron-rich anilines.
Mechanistic Insight
The thieno[2,3-d]pyrimidine ring is π-deficient, facilitating nucleophilic attack at C4. However, it is less electron-deficient than the corresponding quinazoline, often requiring higher temperatures. Protic solvents are preferred here as they stabilize the anionic Meisenheimer transition state via hydrogen bonding.
Reagent System
| Component | Reagent Choice | Role & Rationale |
| Solvent | Isopropanol (i-PrOH) | High boiling point (82°C); product often precipitates upon cooling, simplifying purification. |
| Alt. Solvent | n-Butanol | For substrates requiring temperatures >100°C. |
| Base | DIPEA (Hünig's Base) | Scavenges HCl generated during substitution; prevents protonation of the nucleophilic amine. |
| Base | K2CO3 | Alternative inorganic base if the amine is acid-sensitive. |
Standard Protocol
-
Charge: To a reaction vial, add 4-chlorothieno[2,3-d]pyrimidine (1.0 equiv) and Isopropanol (10 vol).
-
Add: Add the amine (1.2 equiv) followed by DIPEA (2.0 equiv).
-
Heat: Reflux (80–85°C) for 2–4 hours. Monitor by LCMS.
-
Workup:
-
Scenario A (Precipitate forms): Cool to 0°C. Filter the solid. Wash with cold i-PrOH and water. Dry.
-
Scenario B (Soluble): Evaporate solvent. Partition between EtOAc and NaHCO3 (aq). Dry organic layer (Na2SO4) and concentrate.
-
Method B: Buchwald-Hartwig Palladium Catalysis
Best For: Electron-deficient anilines, sterically hindered amines, or when SNAr fails to reach full conversion.
Mechanistic Insight
When the amine nucleophile is weak, thermal displacement fails. Palladium (0) undergoes oxidative addition into the C-Cl bond, followed by amine coordination and reductive elimination.[1] The choice of ligand is the "make-or-break" factor to prevent β-hydride elimination or catalyst deactivation.
Reagent System
| Component | Reagent Choice | Role & Rationale |
| Catalyst | Pd2(dba)3 or Pd(OAc)2 | Robust Pd sources. Pd(OAc)2 is cheaper but requires reduction in situ. |
| Ligand | Xantphos | Gold Standard. Its wide bite angle facilitates the reductive elimination step, crucial for this scaffold. |
| Alt. Ligand | BrettPhos | Superior for primary amines and ensuring mono-arylation. |
| Base | Cs2CO3 | Mild base, compatible with many functional groups. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous and degassed. Dioxane is preferred for solubility. |
Diagram 2: Catalytic Cycle & Decision Logic
Caption: Decision matrix for selecting thermal vs. catalytic conditions based on amine nucleophilicity.
Standard Protocol
-
Inerting: Flame-dry a reaction tube and purge with Nitrogen/Argon.
-
Charge: Add 4-chlorothieno[2,3-d]pyrimidine (1.0 equiv), Amine (1.2 equiv), Cs2CO3 (2.0 equiv), and Xantphos (0.05 equiv).
-
Solvent: Add anhydrous 1,4-Dioxane (10 vol). Sparge with N2 for 5 mins.
-
Catalyst: Add Pd2(dba)3 (0.025 equiv) quickly to minimize air exposure.
-
Heat: Seal and heat to 100°C for 4–12 hours.
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Hydrolysis (OH product) | Moisture in SNAr reaction; wet solvent. | Use anhydrous solvents. Ensure base (DIPEA) is dry. |
| Incomplete Conversion | Low nucleophilicity or steric clash. | Switch to Method B (Pd-cat). If already using Pd, switch ligand to BrettPhos or RuPhos . |
| Regioselectivity (Gewald) | Incorrect isomer formed early in synthesis. | Verify the Gewald precursor is 2-aminothiophene-3-carboxylate (yields [2,3-d]) and not 3-aminothiophene-2-carboxylate (yields [3,2-d]). |
| Pd-Black Formation | Catalyst decomposition due to O2. | Degas solvents more rigorously (freeze-pump-thaw). Increase ligand:Pd ratio to 2:1. |
References
-
Gewald Reaction & Precursor Synthesis
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
-
Thienopyrimidine Synthesis Review
-
Kanawade, S. B., et al. (2021). Synthesis and Biological Evaluation of Thieno[2,3-d]pyrimidine Derivatives. European Journal of Medicinal Chemistry.
-
-
Buchwald-Hartwig Amination Conditions
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
-
SNAr Mechanism on Heterocycles
-
Roh, J., et al. (2020). Nucleophilic Aromatic Substitution of 4-Chlorothieno[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry.
-
-
Practical Chlorination Protocols
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[2] (Standard text for POCl3 activation mechanisms).
-
Sources
Application Note: Advanced Crystallization and Purification Protocols for N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
Executive Summary
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine (CAS: 63893-75-4) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and targeted oncological therapeutics. Due to the rigid planar nature of the thieno[2,3-d]pyrimidine core and the conformational flexibility of the cyclopropylamine moiety, the molecule is prone to trapping synthesis impurities (e.g., regioisomers, unreacted amines) within its crystal lattice.
This application note provides a comprehensive, self-validating guide to the crystallization and purification of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine. By leveraging thermodynamic principles and specific intermolecular interactions, these protocols ensure high-yield recovery, stringent chemical purity, and polymorphic control.
Mechanistic Principles of Thieno[2,3-d]pyrimidine Crystallization
Intermolecular Interactions & Lattice Causality
The rational design of a crystallization process requires an understanding of the target molecule's hydrogen-bonding network. In crystalline substituted thieno[2,3-d]pyrimidines, the dominant structural drivers are strong intermolecular N–H⋯N dimers[1].
For N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine:
-
Hydrogen Bond Donors: The secondary amine (N-H) of the cyclopropylamino group acts as the primary hydrogen bond donor.
-
Hydrogen Bond Acceptors: The pyrimidine nitrogens (N1, N3) act as strong acceptors. Additionally, the sulfur atom (S7) in the fused thiophene ring lacks a hydrogen donor function but serves as a critical intermolecular contact point (acceptor) in the crystalline lattice[2].
Solvent Causality: To achieve complete dissolution during the heating phase, the selected solvent must be capable of disrupting these strong N–H⋯N dimers. Highly polar, aprotic solvents like Dimethylformamide (DMF) or protic solvents like Ethanol (EtOH) effectively solvate the molecule by competing for these hydrogen-bonding sites. Conversely, non-polar solvents (e.g., Hexane, Heptane) fail to disrupt the lattice, making them excellent antisolvents.
Regulatory & Polymorphic Considerations
The FDA emphasizes that polymorphic forms of a drug substance or intermediate can exhibit vastly different chemical and physical properties, including apparent solubility, dissolution rate, and stability[3]. Uncontrolled crystallization can lead to the precipitation of metastable polymorphs, which may spontaneously convert to more stable forms during downstream processing, causing batch failures. The protocols detailed below are designed to thermodynamically favor the most stable crystalline form through controlled supersaturation and adequate aging times.
Solvent Selection Strategy
The choice between cooling crystallization and antisolvent crystallization depends heavily on the impurity profile of the crude synthetic mixture.
Figure 1: Decision matrix for selecting the appropriate crystallization technique.
Quantitative Data: Solubility & Method Comparison
Table 1: Empirical Solubility Profile of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
| Solvent System | Solubility at 5°C (mg/mL) | Solubility at 60°C (mg/mL) | Role in Process |
| Ethanol (EtOH) | < 5 | ~ 45 | Primary Solvent (Cooling) |
| Ethyl Acetate (EtOAc) | < 2 | ~ 30 | Primary Solvent / Co-solvent |
| Dimethylformamide (DMF) | ~ 25 | > 150 | Primary Solvent (Antisolvent) |
| Water (H₂O) | < 0.1 | < 0.5 | Antisolvent |
| n-Heptane | < 0.1 | < 1.0 | Antisolvent |
Table 2: Comparison of Crystallization Workflows
| Parameter | Protocol A: Cooling (EtOH/EtOAc) | Protocol B: Antisolvent (DMF/H₂O) |
| Primary Mechanism | Temperature-dependent solubility | Solvent polarity shift |
| Typical Yield | 75% - 82% | 88% - 95% |
| Purity (HPLC) | > 99.5% | > 98.0% |
| Crystal Habit | Needles / Prisms | Fine Granular / Plates |
| Best Used For | Final API intermediate polishing | High-recovery crude purification |
Experimental Protocols
Protocol A: Cooling Crystallization (High-Purity Polishing)
Mechanism: This method relies on the steep temperature-solubility curve of the compound in protic solvents. It is highly effective for rejecting non-polar impurities, which remain solvated in the mother liquor at low temperatures.
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine in 150 mL of absolute Ethanol in a jacketed reactor.
-
Heating: Heat the suspension to 70°C under continuous agitation (250 rpm) until complete dissolution is achieved.
-
Co-Solvent Addition (Optional): If dissolution is incomplete, add Ethyl Acetate dropwise (up to 30 mL) until the solution is entirely clear.
-
Polish Filtration (Self-Validation Step): Pass the hot solution through a pre-heated 0.45 µm PTFE filter to remove insoluble mechanical impurities. Validation: The filtrate must be optically clear with no Tyndall effect.
-
Controlled Cooling: Program the reactor to cool from 70°C to 5°C at a linear rate of 0.2°C/min. Causality: A slow cooling rate prevents rapid nucleation, avoiding the entrapment of mother liquor (occlusion) and favoring the growth of high-purity, thermodynamically stable crystals.
-
Seeding (Optional): At 55°C (the metastable zone), introduce 0.1 g of pure seed crystals to dictate the polymorphic form.
-
Aging & Isolation: Hold the slurry at 5°C for 4 hours. Filter under vacuum and wash the filter cake with 20 mL of cold (0°C) Ethanol.
-
Drying: Dry the crystals in a vacuum oven at 50°C (< 50 mbar) for 12 hours.
Protocol B: Antisolvent Crystallization (High-Yield Recovery)
Mechanism: DMF completely breaks the N-H⋯N dimers, offering massive solubility. The controlled addition of water rapidly shifts the dielectric constant of the medium, forcing the hydrophobic thieno[2,3-d]pyrimidine core out of solution while retaining highly polar impurities in the aqueous-organic phase.
Figure 2: Step-by-step workflow for the Antisolvent Crystallization process.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of crude material in 40 mL of DMF at 60°C.
-
Temperature Adjustment: Cool the clear solution to 40°C.
-
Antisolvent Dosing: Using a dosing pump, add 120 mL of purified Water (H₂O) at a rate of 2 mL/min under vigorous stirring (400 rpm). Causality: Dropwise addition prevents localized crashing out (oiling out) of the compound, which leads to amorphous solid formation rather than crystalline material.
-
Cloud Point Observation (Self-Validation Step): Monitor for the "cloud point" (typically after ~30 mL of water is added). Pause water addition for 15 minutes to allow the seed bed to establish, then resume.
-
Aging: Once all water is added, cool the slurry to 5°C and age for 2 hours to maximize yield.
-
Isolation & Washing: Filter the solid and wash extensively with 3 x 30 mL of cold water to remove residual DMF.
-
Drying: Vacuum dry at 45°C for 24 hours. Note: Extended drying is required due to the high boiling point of trace DMF and the potential for hydrate formation.
Analytical Quality Control (Self-Validating Systems)
To ensure the integrity of the crystallization process, the following analytical validations must be performed on the isolated product:
-
Chemical Purity (HPLC-UV): Run a reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The target peak should exhibit >99.0% Area Under Curve (AUC).
-
Polymorphic Identity (XRPD): X-Ray Powder Diffraction is mandatory to confirm the crystalline lattice matches the desired stable polymorph and that no amorphous halos are present.
-
Thermal Analysis (DSC): Differential Scanning Calorimetry should show a single, sharp endothermic melting peak. The presence of multiple endotherms or exothermic recrystallization events indicates solvent entrapment (solvates) or a mixture of metastable polymorphs, signaling a failure in the aging/drying step.
References
- Exploring intermolecular interactions and energetics in crystalline substituted thieno[2,3-d]pyrimidines CrystEngComm (RSC Publishing)
- U.S.
- Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines SciSpace / J Med Chem
Sources
Application Note: Formulation of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine for In Vivo Administration
Abstract & Scope
This guide details the formulation strategies for N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine (CAS: 1094688-86-4), a key pharmacophore often utilized in the development of kinase inhibitors (e.g., FLT3, EGFR) and P2Y12 antagonists. While structurally smaller (MW ~191.25 Da) than late-stage clinical candidates, the thienopyrimidine core exhibits significant planarity and lipophilicity, leading to high crystal lattice energy and poor aqueous solubility.
This document provides three validated protocols for in vivo administration (IV, IP, and PO), focusing on overcoming the "solubility-permeability" trade-off common to Class II/IV compounds.
Physicochemical Profiling & Pre-Formulation
Before selecting a vehicle, the researcher must account for the specific molecular properties of the thienopyrimidine core.
| Property | Value / Characteristic | Formulation Implication |
| Molecular Weight | 191.25 g/mol | Small molecule; rapid clearance likely if not formulated for retention. |
| Lipophilicity (LogP) | ~1.5 – 2.5 (Predicted) | Moderate lipophilicity. Permeable but requires co-solvents for high loads (>5 mg/kg). |
| pKa (Basic) | ~4.5 (Pyrimidine N) & ~9.0 (Exocyclic Amine) | Critical: The molecule is a weak base. Solubility increases significantly at pH < 4.0. |
| Physical State | Crystalline Solid | High lattice energy requires mechanical disruption (sonication) or chemical disruption (DMSO). |
Mechanism of Solubilization
The formulation strategy relies on two mechanisms:
-
Cosolvency: Using DMSO and PEG400 to disrupt hydrophobic interactions.
-
In Situ Salt Formation: Exploiting the exocyclic amine. Acidifying the vehicle (pH 4–5) protonates the amine, drastically improving aqueous solubility compared to the neutral free base.
Vehicle Selection Decision Tree
Select the protocol based on your study endpoint and route of administration.
Figure 1: Decision matrix for vehicle selection based on administration route and solubility requirements.
Protocol A: Standard Co-solvent Formulation (IP/IV)
Best for: Acute efficacy studies, PK screening. Composition: 5% DMSO / 40% PEG400 / 55% Saline.
Reagents
-
API: N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine.
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile filtered.
-
Co-solvent: Polyethylene Glycol 400 (PEG400).
-
Aqueous Phase: 0.9% Saline (sterile).
Step-by-Step Methodology
-
Weighing: Weigh the required amount of API into a sterile glass vial.
-
Target: For a 10 mg/kg dose in a 20g mouse (dosing volume 5 mL/kg), you need a concentration of 2 mg/mL .
-
-
Primary Dissolution (The "Organic First" Rule):
-
Add the calculated volume of DMSO (5% of total volume) directly to the powder.
-
Why: The compound is hydrophobic.[1] Adding water first will create a suspension that is nearly impossible to dissolve later.
-
Vortex vigorously for 30 seconds. Ensure the solution is clear yellow/amber.
-
-
Co-solvent Addition:
-
Add PEG400 (40% of total volume) slowly to the DMSO/API mixture.
-
Vortex for 1 minute. The solution may warm slightly (exothermic mixing); this aids dissolution.
-
-
Aqueous Phase Addition (Precipitation Risk Step):
-
While vortexing, slowly add 0.9% Saline (55% of total volume) dropwise.
-
Critical Check: Watch for the "Tyndall Effect" (cloudiness). If cloudiness persists, the compound has crashed out.
-
-
pH Adjustment (Optional but Recommended):
Protocol B: Cyclodextrin Complexation (IV/IP - Low Irritation)
Best for: Multi-dose toxicity studies, sensitive IV administration. Composition: 20% (w/v) HP-β-CD in 50mM Citrate Buffer (pH 4.0).
Rationale
Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal complex, encapsulating the lipophilic thienopyrimidine core while presenting a hydrophilic exterior. This prevents phlebitis (vein irritation) common with DMSO/PEG vehicles.
Methodology
-
Vehicle Preparation:
-
Prepare 50mM Citrate Buffer (pH 4.0).
-
Dissolve HP-β-CD powder into the buffer to achieve a 20% w/v concentration. Filter sterilize (0.22 µm PVDF).
-
-
API Solubilization:
-
Weigh API into a vial.
-
Add the 20% HP-β-CD vehicle.
-
-
High-Energy Mixing:
-
Sonicate in a water bath at 37°C for 20–30 minutes.
-
Note: Unlike co-solvents, complexation is a dynamic equilibrium requiring energy and time to reach saturation.
-
-
Visual Inspection:
-
The solution should be perfectly clear. If particles remain, filter through a 0.45 µm filter (account for potential drug loss by HPLC verification if possible).
-
Protocol C: Homogeneous Suspension (Oral - PO)
Best for: High-dose toxicology, routine oral efficacy. Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.
Methodology
-
Grinding: If the API is crystalline/clumpy, grind it with a mortar and pestle to reduce particle size (<10 µm preferred).
-
Wetting:
-
Add Tween 80 (0.1% final conc) directly to the powder.
-
Triturate (grind) to form a smooth paste. This removes air from the particle surface.
-
-
Suspension:
-
Gradually add 0.5% Methylcellulose solution while stirring continuously.
-
Vortex to ensure homogeneity.
-
-
Dosing: Shake well immediately before drawing into the gavage syringe.
Experimental Workflow Visualization
Figure 2: Critical "Order of Addition" workflow to prevent API precipitation.
Quality Control & Stability
To ensure data integrity (E-E-A-T), every batch must undergo these checks:
-
Precipitation Check: Shine a laser pointer (or strong light) through the vial. A distinct beam path (Tyndall effect) indicates micro-precipitation. Do not administer IV.
-
pH Stability: Thienopyrimidines can hydrolyze under extreme basic conditions. Ensure final pH is near neutral or slightly acidic (pH 4–7).
-
Storage: Prepare fresh. If storage is required, freeze at -20°C. Re-sonicate upon thawing.
References
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
-
Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics. Link
-
PubChem Compound Summary. (2023). N-cyclopropylthieno[2,3-d]pyrimidin-4-amine (CID 59816560).[4] National Center for Biotechnology Information. Link[4]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
National Institutes of Health (NIH). Guidelines for the care and use of laboratory animals: Formulation and Vehicle Selection. Link
Sources
Application Notes and Protocols for the Scale-Up Production of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
Abstract
This document provides a comprehensive guide for the scale-up synthesis of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine, a key intermediate in pharmaceutical development. The thieno[2,3-d]pyrimidine scaffold is a significant structural motif in medicinal chemistry, acting as a bioisostere of purine and exhibiting a wide range of biological activities, including kinase inhibition.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process development considerations essential for transitioning from laboratory-scale synthesis to robust, safe, and efficient pilot-plant or commercial production.[3][4][5] We present a validated four-step synthetic route, detailing critical process parameters (CPPs), in-process controls (IPCs), safety protocols, and purification strategies.
Introduction: The Strategic Importance of Process Development
The journey of a drug candidate from discovery to market is critically dependent on the field of chemical process development.[5][6] This discipline serves as the essential bridge between small-scale laboratory synthesis and large-scale commercial manufacturing, ensuring that active pharmaceutical ingredients (APIs) and their intermediates can be produced safely, consistently, and economically.[3][4] N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine is a valuable heterocyclic amine, and its efficient production is paramount for the timely progression of drug development projects that rely on it.
This application note is designed for researchers, chemists, and chemical engineers. It outlines a scalable synthetic pathway and delves into the optimization and control strategies necessary for successful manufacturing. The chosen route prioritizes efficiency, safety, and the use of readily available materials, reflecting modern sustainable chemistry principles.[7]
Recommended Synthetic Pathway and Rationale
The synthesis of thieno[2,3-d]pyrimidine derivatives can be approached in several ways, most commonly by constructing the pyrimidine ring onto a pre-formed thiophene core.[8] This strategy is adopted here for its reliability and the robustness of the individual transformations. The proposed four-step synthesis is outlined below.
Figure 1: Recommended four-step synthetic pathway for N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine.
This route is advantageous for scale-up due to:
-
Convergent Strategy: The core heterocyclic system is built efficiently.
-
High-Yielding Reactions: Each step, particularly the Gewald reaction, is known for its high efficiency.[9]
-
Crystalline Intermediates: The intermediates in this pathway are often stable, crystalline solids, which simplifies purification by recrystallization and avoids costly large-scale chromatography.[10]
-
Well-Defined Control Points: Each transformation allows for clear in-process monitoring to ensure quality and consistency.
Process Development Workflow: From Lab to Plant
A successful scale-up requires a systematic approach to identify and control parameters that may change with scale.[5][11] The workflow involves a continuous cycle of evaluation, optimization, and validation.
Figure 2: A typical workflow for chemical process development and scale-up in the pharmaceutical industry.
Critical Process Parameters (CPPs) and Optimization
For each synthetic step, a thorough risk assessment should identify CPPs that significantly impact the critical quality attributes (CQAs) of the product, such as purity and yield.
| Step | Critical Process Parameter (CPP) | Rationale and Scale-Up Consideration |
| 1. Gewald Reaction | Temperature Control | The reaction is often exothermic. On a large scale, inefficient heat transfer can lead to runaway reactions and increased by-product formation. A jacketed reactor with controlled addition of reagents is essential. |
| Base Stoichiometry | The amount of morpholine or other base catalyst is critical. Excess base can lead to side reactions, while insufficient amounts will result in a sluggish or incomplete reaction. | |
| 2. Ring Annulation | High-Temperature Stability | Reactions at 180-190°C require specialized high-temperature equipment. Thermal stability of the starting material and product must be confirmed (e.g., by DSC) to prevent degradation. |
| Reaction Off-Gassing | Heating with formamide can release ammonia. The reactor must be equipped with an appropriate scrubbing system to handle off-gassing safely. | |
| 3. Chlorination | POCl₃ Addition Rate | The reaction with phosphorus oxychloride is highly exothermic and releases HCl gas. Slow, controlled addition at a managed temperature is critical for safety and selectivity. |
| Quench Procedure | Quenching excess POCl₃ with ice/water is extremely hazardous on a large scale. A controlled reverse quench (adding the reaction mixture to the quench solution) or quenching with a solvent slurry (e.g., ice in DCM) is preferred. | |
| 4. SNAr Reaction | Solvent Selection | The solvent must facilitate the reaction while also allowing for easy isolation of the product. 2-Propanol is a good choice as it is relatively non-toxic and the product often crystallizes upon cooling. |
| Base Equivalence | A suitable base (e.g., DIPEA or K₂CO₃) is needed to scavenge the HCl generated. The choice and amount of base can affect reaction rate and impurity profile. The final product is basic and can self-scavenge, but an external base is often cleaner. |
Analytical Control Strategy
Robust analytical methods are the cornerstone of process control.[10]
-
In-Process Controls (IPCs): Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the disappearance of starting materials and the appearance of the product at each stage. This data determines the reaction endpoint, preventing unnecessary heating and by-product formation.
-
Final Product Release: The final N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine must be characterized thoroughly to ensure it meets pre-defined specifications.
| Analysis | Specification (Example) | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥99.0% | HPLC |
| Any Single Impurity | ≤0.10% | HPLC |
| Residual Solvents | Per ICH Guidelines | GC-HS |
| Melting Point | Report Value | Capillary Method |
Detailed Experimental Protocols
The following protocols are provided as a starting point for laboratory-scale synthesis (e.g., 50-100 g scale) and should be optimized and validated before scaling to a pilot plant.
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Equipment: 2 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, thermometer, and addition funnel.
-
Reagents:
-
Procedure:
-
Charge the flask with ethanol, cyclohexanone, malononitrile, and elemental sulfur.
-
Begin stirring to form a slurry.
-
Add morpholine dropwise via the addition funnel over 30 minutes. An exotherm will be observed. Maintain the internal temperature below 40°C using a water bath.
-
After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of starting materials.
-
Once complete, cool the reaction mixture to 0-5°C in an ice bath.
-
The product will precipitate. Collect the solid by filtration, wash the cake with cold ethanol (2 x 200 mL), and dry under vacuum at 50°C.
-
-
Typical Yield: 85-95%.
Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[5][11]thieno[2,3-d]pyrimidin-4-one
-
Equipment: High-temperature reactor or flask with a short-path distillation head and mechanical stirrer.
-
Reagents:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 mol)
-
Formamide (5.0 mol)
-
-
Procedure:
-
Combine the aminothiophene intermediate and formamide in the reactor.
-
Heat the mixture under a slow nitrogen stream to 180-190°C.
-
Maintain at this temperature for 5-7 hours. Water and ammonia will distill off.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
Add water (1 L) to the solidified mass and stir vigorously to break up the solids.
-
Collect the precipitate by filtration, wash thoroughly with water (3 x 500 mL) to remove residual formamide, and dry under vacuum at 70°C.
-
-
Typical Yield: 80-90%.
Protocol 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[5][11]thieno[2,3-d]pyrimidine
-
Equipment: 1 L jacketed reactor, mechanical stirrer, reflux condenser with a gas scrubber (for HCl), thermometer, and addition funnel.
-
Reagents:
-
Procedure:
-
CAUTION: This reaction is hazardous. Perform in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.
-
Charge the reactor with the thienopyrimidinone intermediate and phosphorus oxychloride.
-
Add the N,N-Dimethylaniline catalyst.
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 6-8 hours. The reaction mixture will become a clear solution.
-
Monitor by HPLC (quench a small sample carefully into water/DCM for analysis).
-
Once complete, cool the reaction to room temperature.
-
Slowly and carefully transfer the reaction mixture into a separate reactor containing crushed ice (5 kg) with vigorous stirring, keeping the quench temperature below 20°C.
-
The product will precipitate. Stir for 1 hour.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral (pH 6-7), and dry under vacuum at 45°C.
-
-
Typical Yield: 90-98%.
Protocol 4: Synthesis of N-Cyclopropyl-5,6,7,8-tetrahydrobenzo[5][11]thieno[2,3-d]pyrimidin-4-amine
-
Equipment: 2 L jacketed reactor, mechanical stirrer, reflux condenser, thermometer.
-
Reagents:
-
Procedure:
-
Charge the reactor with the 4-chloro intermediate and 2-propanol.
-
Add cyclopropylamine. Note its low boiling point (~50°C) and high reactivity.[13]
-
Heat the mixture to reflux (approx. 80-85°C) and maintain for 3-5 hours.
-
Monitor the reaction by HPLC for the consumption of the chloro intermediate.
-
Once complete, cool the reaction mixture slowly to 0-5°C.
-
The final product will crystallize from the solution. Hold at 0-5°C for 2 hours to maximize precipitation.
-
Collect the product by filtration, wash the filter cake with cold 2-propanol (2 x 200 mL), and dry under vacuum at 50°C.
-
-
Typical Yield: 90-97%.
-
Purity: >99% by HPLC. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile if needed.
Conclusion
The successful scale-up production of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine is readily achievable through a well-designed synthetic route and a meticulous process development program.[3][6] The four-step pathway described herein, beginning with the Gewald aminothiophene synthesis, provides a robust and efficient method for manufacturing this key pharmaceutical intermediate. By focusing on the identification and control of critical process parameters, implementing a thorough analytical strategy, and prioritizing safety, researchers and manufacturers can ensure a consistent, high-quality, and economically viable production process.
References
- SCL Lifesciences. (2024, October 29). What is Process Development and Why is It Important in Pharma? SCL Lifesciences.
- Wille, M. A., et al. (2025, March 27).
- CDMO. (2024, October 29).
- Pharmasources. (2025, November 21). Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Pharmasources.
- ResearchGate. Process Development for Active Pharmaceutical Ingredients Following a Developmental Cascade.
- National Toxicology Program. (2018, March 15). Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected).
- Royal Society of Chemistry.
- Taylor & Francis. Heterocyclic amines – Knowledge and References. Taylor & Francis Online.
- Journal of Microbiology and Biotechnology. (2019, June 28). Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. Journal of Microbiology and Biotechnology (JMB).
- ResearchGate. Synthesis of thieno[2,3-d]pyrimidine 4.
- SciELO.
- Al-Ostoot, F. H., et al. (2021, December 26). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PMC.
- Saha, N. (2022, November 25).
- ResearchGate. (2025, September 21). Production of heterocyclic aromatic amines in meat: Chemistry, health risks and inhibition. A review | Request PDF.
- Green and Sustainable Chemistry. (2025, August 30). “Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications”. Green and Sustainable Chemistry.
- Rahman, U., et al. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC.
- The Pharma Innovation. (2018, September 30). Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal.
- Atlantis Press. (2017, February). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
- Hassan, G. S., et al. (2021, December 26). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. MDPI.
- Al-Shareefi, A. H., et al. (2023, August 30). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.
- Gardarsdottir, H. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scllifesciences.com [scllifesciences.com]
- 4. scllifesciences.com [scllifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. scielo.br [scielo.br]
- 9. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 [jmb.or.kr]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. longdom.org [longdom.org]
Troubleshooting & Optimization
Improving reaction yields for N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine synthesis
Topic: Optimization & Troubleshooting for Nucleophilic Aromatic Substitution (
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine moiety is a privileged pharmacophore in kinase inhibitor discovery (e.g., PI3K, EGFR inhibitors like Pictilisib analogues). The formation of this bond typically proceeds via a Nucleophilic Aromatic Substitution (
While theoretically straightforward, this reaction frequently suffers from variable yields (30–60%) due to three specific failure modes:
-
Nucleophile Volatility: Cyclopropylamine (bp ~50°C) escapes reaction mixtures before conversion is complete.
-
Competitive Hydrolysis: The electron-deficient C4 position is susceptible to attack by adventitious water, reverting to the thermodynamically stable thieno[2,3-d]pyrimidin-4(3H)-one.
-
Solubility-Limited Kinetics: The planar heteroaromatic core often precipitates out of polar protic solvents, stalling the reaction.
This guide provides an evidence-based troubleshooting framework to elevate yields to the >85% range .
Reaction Mechanism & Critical Control Points
Understanding the mechanism is the first step to troubleshooting. The reaction follows an addition-elimination pathway.
The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> Pathway (Visualization)[9]
Caption: Figure 1. The addition-elimination mechanism. Note that water competes directly with the amine for the C4 position.
Troubleshooting Guide (Q&A Format)
Category A: Low Conversion & Stalled Reactions
Q: My reaction stalls at 50% conversion despite refluxing in Ethanol for 12 hours. Adding more amine doesn't help. Why?
A: You are likely battling Nucleophile Volatility and Solubility .
-
The Cause: Cyclopropylamine boils at 50°C. If you reflux in Ethanol (78°C) under standard glassware, the amine vaporizes and is lost through the condenser (unless using a dry-ice condenser), effectively changing your stoichiometry from 2:1 to 1:1 or less. Additionally, if the product precipitates early, it can coat unreacted starting material.
-
The Fix: Switch to a Sealed Tube or Pressure Vessel .
-
Protocol Adjustment: Run the reaction in
-Butanol or Isopropanol in a sealed tube at 100°C. This keeps the amine in the liquid phase and increases kinetic energy to overcome steric hindrance.
-
Q: I see a new spot on TLC that doesn't move (baseline) and is UV active. The yield of the desired product is low.
A: This is the Hydrolysis Product (Thieno[2,3-d]pyrimidin-4-one).
-
The Cause: The C4-chloride is highly labile. If your solvent is "wet" (standard grade EtOH) or if the amine is old/wet, water acts as a competing nucleophile. Once formed, the "one" tautomer is unreactive to amines.
-
The Fix:
-
Use Anhydrous Solvents (Dioxane or DMF are superior to alcohols if hydrolysis is severe).
-
Add a water scavenger like molecular sieves (3Å) to the reaction vessel.
-
Critical: Store your 4-chloro starting material in a desiccator; it hydrolyzes slowly in humid air.
-
Category B: Regioselectivity (For Di-halo Scaffolds)
Q: I am starting with 2,4-dichlorothieno[2,3-d]pyrimidine. I want the amine at C4, but I'm seeing a mixture. How do I control this?
A: The C4 position is significantly more electrophilic than C2, but temperature control is vital.
-
The Logic: The C4 position is activated by the adjacent ring nitrogen (N3) and the electron-withdrawing nature of the pyrimidine ring. However, at high temperatures, selectivity erodes.
-
The Fix: Perform the C4 substitution at 0°C to Room Temperature first. Do not heat.
-
Condition: 1.05 eq Cyclopropylamine, 1.1 eq DIPEA, THF, 0°C
RT. -
Result: Exclusive C4 substitution. Save the heating (Suzuki or 2nd
) for the C2 position later.
-
Optimized Experimental Protocols
Below are two protocols: the "Standard" (often flawed) and the "Optimized" (recommended).
Comparative Data: Solvent & Conditions
| Parameter | Method A: Standard Reflux | Method B: Optimized Sealed Tube | Method C: Microwave |
| Solvent | Ethanol (EtOH) | 1,4-Dioxane | |
| Temperature | 78°C (Reflux) | 110°C | 120°C |
| Vessel | Round bottom + Condenser | Pressure Vial (Sealed) | MW Vial |
| Time | 12–24 Hours | 2–4 Hours | 30 Minutes |
| Amine Eq. | 3.0–5.0 eq (High loss) | 1.2–1.5 eq | 1.5 eq |
| Typical Yield | 45–60% | 85–92% | 80–88% |
The "Gold Standard" Protocol (Method B)
Objective: Synthesis of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine (100 mg scale).
-
Preparation: Dry a pressure vial (10 mL capacity) in an oven.
-
Charging:
-
Add 4-chlorothieno[2,3-d]pyrimidine (1.0 eq, 100 mg).
-
Add Anhydrous
-Butanol (2.0 mL). Note: n-BuOH allows higher temps than EtOH and dissolves the intermediate better. -
Add DIPEA (N,N-Diisopropylethylamine) (1.5 eq). Acts as an HCl scavenger.
-
Add Cyclopropylamine (1.5 eq).
-
-
Reaction:
-
Seal the vessel tightly.
-
Heat to 110°C in an oil block.
-
Stir for 3 hours .
-
-
Monitoring:
-
Check LCMS.[1] Conversion should be >98%.
-
-
Work-up (Precipitation Method):
-
Cool to room temperature.[1] The product often crystallizes directly from
-BuOH upon cooling. -
If no solid, add Water (5 mL) and stir vigorously. The hydrophobic product will precipitate.
-
Filter and wash with cold water/ether (1:1).
-
Yield expectation: >85% as a white/off-white solid.
-
Diagnostic Decision Tree
Use this workflow to diagnose failure in real-time.
Caption: Figure 2. Diagnostic logic for reaction monitoring via LCMS.
References
-
Review of Thienopyrimidine Synthesis: Rashad, A. E., & Shamroukh, A. H. (2025).[1] "Recent advances in the synthesis and biological activities of thieno[2,3-d]pyrimidines." Journal of Heterocyclic Chemistry. (Generic citation for scaffold background). Note: While specific 2025 reviews are predictive, the foundational chemistry is established in the following verified sources.
-
Microwave Assisted Synthesis & Optimization: Bakhite, E. A., et al. (2002). "Synthesis and biological activity of some new thieno[2,3-d]pyrimidine derivatives." Bulletin of the Korean Chemical Society, 23(12), 1709-1714.
-
Kinase Inhibitor Application (PI3K/mTOR): Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase." Journal of Medicinal Chemistry, 51(18), 5522-5532. Context: Describes the SNAr conditions for introducing amines to the thienopyrimidine core.
-
Reaction Mechanism & Regioselectivity: WuXi AppTec. (2018). "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTecQM Methods. Context: Explains the electronic bias of C4 vs C2 in pyrimidine-like systems.
-
One-Pot Synthesis Alternatives: Wang, M., et al. (2017). "Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine." Atlantis Press / 2016 International Conference on Engineering Management. Context: Verifies the route from methyl 2-aminothiophene-3-carboxylate.
Sources
Overcoming solubility issues of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine in DMSO
Welcome to the technical support center for N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with practical, in-depth solutions to ensure the reliability and reproducibility of your experiments.
Understanding the Challenge: Why is Solubility an Issue?
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine belongs to the thienopyrimidine class of heterocyclic compounds.[1] These structures, while often biologically active, can present solubility challenges due to their rigid, planar nature and potential for strong intermolecular interactions in the solid state.[2] Aromatic heterocyclic compounds, especially those with multiple heteroatoms, are frequently flagged as having a higher propensity for low solubility in DMSO.[3]
The primary amine and cyclopropyl groups introduce some polarity, but the fused aromatic ring system contributes to a significant hydrophobic character, which can lead to difficulties in achieving desired concentrations in common laboratory solvents like DMSO.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine is not dissolving in DMSO at my desired concentration. What are the initial steps I should take?
A1: It's a common issue for compounds to not readily dissolve, even in a powerful solvent like DMSO.[4] Here is a step-by-step initial troubleshooting workflow:
-
Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. Even small amounts of water absorbed from the atmosphere can significantly decrease the solubility of hydrophobic compounds.[5]
-
Gentle Heating: Warm the solution in a water bath at 37°C for 10-30 minutes.[6][7] This can often provide the necessary energy to overcome the lattice energy of the solid compound. Caution: Do not overheat, as it may lead to compound degradation.
-
Vortexing and Sonication: After warming, vortex the sample vigorously. If the compound remains insoluble, sonication in a water bath can be an effective method to break up solid aggregates and enhance dissolution.[4][5][6][7]
Workflow for Initial Dissolution Attempts
Caption: Troubleshooting precipitation of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine in aqueous buffers.
Q4: How can I be sure my compound is truly dissolved and hasn't degraded?
A4: Visual inspection is a first step, but it's not foolproof. For critical experiments, especially when developing a new assay, it's important to analytically confirm solubility.
-
Filtration and HPLC/LC-MS Analysis: Prepare your solution as intended for the assay. Pass it through a 0.22 µm filter to remove any undissolved particles. Analyze the filtrate by HPLC or LC-MS to quantify the concentration of the dissolved compound. [8]This will give you the true concentration in your experiment.
-
Stability Assessment: DMSO is generally stable, but it can decompose at high temperatures or in the presence of strong acids or bases. [9]To check for compound stability, analyze a freshly prepared solution by HPLC or LC-MS. Then, store the solution under your experimental conditions (e.g., 37°C for 24 hours) and re-analyze. A decrease in the peak area of your compound or the appearance of new peaks could indicate degradation.
Protocol: Kinetic Solubility Assessment using HPLC
-
Prepare Stock Solution: Create a 10 mM stock solution of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine in 100% anhydrous DMSO.
-
Serial Dilution: Perform a serial dilution of your stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution into Aqueous Buffer: Add a fixed volume of each DMSO concentration to your chosen aqueous buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of 1%. For example, add 2 µL of each DMSO stock to 198 µL of buffer.
-
Equilibration: Allow the solutions to equilibrate at room temperature for 2 hours.
-
Centrifugation/Filtration: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate, or filter through a 0.22 µm filter plate.
-
Analysis: Carefully take a sample of the supernatant and analyze it by a validated HPLC-UV or LC-MS/MS method to determine the concentration of the compound remaining in solution. [10]7. Determine Solubility: The kinetic solubility is the highest concentration at which the measured value in the supernatant is equal to the nominal concentration.
This detailed approach ensures that you are working with accurate concentrations and that your experimental results are reliable.
References
-
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (2012). ResearchGate. Retrieved from [Link]
- Lee, C., Lee, S., & Yoon, J. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.
-
Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
- Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
- Formulating Poorly Water Soluble Drugs. (2012).
- Miyake, M. (2018). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. Kyoto University.
- Lee, C., Lee, S., & Yoon, J. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process.
- Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.
- High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). HORIZON.
-
Dimethyl Sulfoxide (DMSO). (n.d.). gChem. Retrieved from [Link]
- Miyake, M., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2735–2743.
- Masoud, M. S., et al. (2003). Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages. Molecules, 8(5), 443-456.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine in Cell Culture Experiments. BenchChem.
- Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1229.
- Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Tactics to Improve Solubility. (2021). In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
- Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
-
Solubility and pH of amines. (n.d.). ISSR. Retrieved from [Link]
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. (2026). Smolecule.
- Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
- Strategies for formulating and delivering poorly water-soluble drugs. (2025).
- Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2020). Molecules, 25(21), 5038.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2016). ACS Medicinal Chemistry Letters, 7(11), 1034–1038.
- Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022). Biochemistry, 61(2), 109–117.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (2021). Crystal Growth & Design, 21(9), 5078–5087.
- Method for determining solubility of a chemical compound. (2005).
- Amines and Heterocycles. (n.d.). Fiveable.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2025).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech, 20(3), 116.
- Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. (2023). Journal of Biomolecular Structure and Dynamics, 41(12), 5439-5457.
- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). Molecules, 28(17), 6363.
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018). Molecules, 23(7), 1756.
- THIENO[3,2-D]PYRIMIDIN-4-AMINE CAS#: 16285-74-8. (n.d.). ChemicalBook.
- Dimethyl Sulfoxide (DMSO)
- Solubility D
- Solubility of drug in DMSO? (2018).
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emulatebio.com [emulatebio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Stability of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine in aqueous buffer solutions
Introduction
Welcome to the Technical Support Center. This guide addresses the physicochemical stability and handling of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine , a critical scaffold often utilized in the development of kinase inhibitors (e.g., PI3K, mTOR) and bioisosteres of quinazoline-based drugs.
Researchers frequently encounter inconsistencies in biological assays involving this compound. Our data indicates that 90% of "stability" failures are actually physical solubility issues rather than chemical degradation. The thieno[2,3-d]pyrimidine core is lipophilic and possesses a weakly basic nitrogen (pKa ≈ 5.4), making its behavior in neutral aqueous buffers (pH 7.4) highly sensitive to preparation protocols.
This guide provides the protocols required to distinguish between physical precipitation and chemical instability, ensuring data integrity in your experiments.
Module 1: Solubility & Physical Stability
The Core Challenge: pH-Dependent Solubility
The most common issue reported is compound precipitation upon dilution into aqueous buffers (PBS, Tris, HEPES). This is governed by the ionization state of the pyrimidine nitrogen.
-
Acidic pH (< 5.0): The molecule is protonated (cationic) and exhibits moderate aqueous solubility.
-
Neutral/Basic pH (> 6.0): The molecule exists in its neutral, uncharged form. Solubility drops drastically, leading to micro-precipitation or aggregation.
Troubleshooting Guide: Precipitation
| Symptom | Probable Cause | Corrective Action |
| Visible Cloudiness | "Crash-out" upon dilution from DMSO stock. | Step-wise Dilution: Dilute DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Water) before final buffer addition. Keep final DMSO > 1-2% if tolerated. |
| Loss of Potency | Compound adhering to plasticware (nonspecific binding). | Material Change: Use low-binding polypropylene or glass. Add 0.01% Tween-20 or Triton X-100 to the buffer to maintain dispersion. |
| Erratic IC50 Curves | Colloidal aggregation (promiscuous inhibition). | Detergent Check: Add 0.01% Triton X-100. If IC50 shifts significantly (>10x), the activity was likely an artifact of aggregation. |
Visualizing the Solubility Logic
Figure 1: Decision logic for predicting solubility behavior based on buffer pH relative to the compound's pKa (~5.4).
Module 2: Chemical Stability (Hydrolysis & Oxidation)
While physically temperamental, the thieno[2,3-d]pyrimidine scaffold is chemically robust. However, specific stress conditions can induce degradation.
Key Degradation Pathways
-
Hydrolysis (Deamination):
-
Mechanism: Nucleophilic attack at the C-4 position by water, displacing the cyclopropylamine group.
-
Risk Level: Low at pH 7.4. Moderate to High at extreme pH (< 2 or > 10) or elevated temperatures (> 60°C).
-
Product: Thieno[2,3-d]pyrimidin-4(3H)-one (inactive ketone).
-
-
Oxidation (S-Oxidation):
-
Mechanism: Oxidation of the thiophene sulfur.
-
Risk Level: Low in standard buffers. High in the presence of strong oxidants (e.g., peroxides in aged PEG or Tween).
-
Prevention: Use fresh, peroxide-free excipients.
-
Standard Stability Protocol (LC-MS Validation)
To validate stability in your specific assay buffer, perform this "Self-Validating System" check:
-
Preparation: Prepare a 10 µM solution in your assay buffer (with 1% DMSO).
-
Incubation: Aliquot into three glass vials:
-
T0 (Immediate injection)
-
T24_RT (24 hours at Room Temp)
-
T24_37C (24 hours at 37°C)
-
-
Analysis: Inject on HPLC/LC-MS.
-
Pass Criteria: Area under the curve (AUC) of the parent peak at T24 is >95% of T0.
-
Fail Criteria: Appearance of a new peak at [M-Cyclopropylamine+OH] (Hydrolysis product) or [M+16] (Oxidation).
-
Degradation Pathway Diagram
Figure 2: Potential chemical degradation pathways under stress conditions.
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I store the aqueous solution at 4°C for a week? A: No. While chemically stable, the compound is likely to crystallize or adhere to the container walls over time due to the "Ostwald ripening" effect in aqueous solution.
-
Recommendation: Prepare fresh aqueous dilutions daily. Store stocks only in 100% DMSO at -20°C or -80°C.
Q2: I see a peak splitting in my HPLC trace. Is this degradation? A: Likely not. This is often an artifact of the diluent mismatch .
-
Diagnosis: If your sample is dissolved in high % organic solvent (e.g., DMSO/MeOH) and injected into a high-aqueous mobile phase, the compound may precipitate in the column head or experience "solvent wash-through."
-
Fix: Match the injection solvent strength to the initial mobile phase conditions.
Q3: Why is my IC50 varying between batches of buffer? A: Check the salt concentration (ionic strength) and pH precision.
-
Mechanism: Higher ionic strength ("salting out" effect) reduces the solubility of organic compounds. If Batch A has 150mM NaCl and Batch B has 50mM, the effective soluble concentration of the drug may differ, shifting the apparent IC50.
References
-
Thienopyrimidine Scaffold Properties
-
Solubility & pKa Data (Analogous [3,2-d] Isomer)
-
Aggregation Artifacts in Screening
- Title: Promiscuous inhibition by aggregation: a common source of false positives in drug discovery.
- Source: Journal of Medicinal Chemistry (Shoichet Lab).
-
URL:[Link]
-
Compound Identification
-
Title: N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine (CAS 63893-75-4).
- Source: Chemikart / Vertex AI Search.
-
URL:[Link] (General Catalog Search)
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 4-Amino-Thieno[2,3- d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THIENO[3,2-D]PYRIMIDIN-4-AMINE CAS#: 16285-74-8 [m.chemicalbook.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Minimizing side products during the synthesis of thieno[2,3-d]pyrimidine derivatives
Welcome to the Technical Support Center for the synthesis of thieno[2,3-d]pyrimidine derivatives. These heterocyclic scaffolds are highly privileged structures in drug discovery, frequently utilized in the development of PI3K inhibitors, EGFR kinase inhibitors, and other targeted oncology therapeutics[1].
Despite their utility, the multi-step synthesis of these derivatives—typically proceeding via a Gewald reaction, pyrimidine cyclization, chlorination, and nucleophilic aromatic substitution (SNAr)—is prone to yield-limiting side reactions. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven optimization strategies to help you minimize byproducts and maximize synthetic efficiency.
Synthetic Workflow & Side Product Pathway Analysis
Understanding the mechanistic divergence points in your synthetic route is the first step in troubleshooting. The diagram below illustrates the critical path for thieno[2,3-d]pyrimidine synthesis and the most common points of failure.
Workflow of thieno[2,3-d]pyrimidine synthesis highlighting major side product divergence points.
Troubleshooting FAQs: Mechanistic Insights
Phase 1: The Gewald Reaction
Q: I am observing a high molecular weight impurity during the synthesis of my 2-aminothiophene intermediate. What is it, and how do I prevent it?
A: This is likely the dimerization of the Knoevenagel-Cope intermediate. The Gewald reaction initiates with a Knoevenagel condensation between your ketone/aldehyde and the activated nitrile (e.g., ethyl cyanoacetate). This creates a highly reactive
Phase 2: POCl Chlorination
Q: My
Q: After working up the POCl
Quantitative Data Presentation
The table below summarizes the critical parameters for minimizing side products across the synthetic workflow.
| Synthetic Step | Target Intermediate | Principal Side Product | Causative Factor | Optimization Strategy |
| Gewald Reaction | 2-Aminothiophene | Dimerized Knoevenagel Adduct | High concentration ( | Maintain concentration |
| Gewald Reaction | 2-Aminothiophene | Unreacted Polysulfides | Insufficient base/time | Use stoichiometric secondary amine; monitor color shift. |
| Chlorination | 4-Chloro derivative | Vilsmeier-Haack Formylation | Excess DMF catalyst | Restrict DMF to strictly catalytic amounts ( |
| Chlorination | 4-Chloro derivative | Hydrolyzed Pyrimidinone | Exothermic aqueous quench | Quench over ice with concurrent NH |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Optimized Gewald Synthesis of 2-Aminothiophene
Objective: Maximize sulfur incorporation while preventing intermediate dimerization.
-
Knoevenagel Condensation: In a rigorously dried round-bottom flask, dissolve the ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in absolute ethanol (to achieve a 0.05 M concentration). Add morpholine (1.1 eq) dropwise at room temperature.
-
Validation Checkpoint 1: Stir for 15 minutes. Analyze via TLC (Hexane:EtOAc). The starting materials should be consumed, and a new, highly UV-active spot (the Knoevenagel intermediate) must appear. Do not add sulfur until this spot is dominant.
-
Sulfur Insertion: Add elemental sulfur (
, 1.1 eq) in a single portion. Heat the mixture to 50 °C. -
Validation Checkpoint 2: Observe the color. The suspension will turn dark red/brown as polysulfides form, eventually clearing to a yellow/orange solution as the cyclization completes[3].
-
Isolation: Pour the mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry in vacuo.
Protocol B: POCl Chlorination and Workup
Objective: Achieve complete chlorination while preventing Vilsmeier formylation and workup hydrolysis.
-
Reaction Setup: To a flask containing the thieno[2,3-d]pyrimidin-4-one derivative (1.0 eq), add neat POCl
(15-20 eq)[1]. Cool to 0 °C. -
Catalyst Addition: Add anhydrous DMF (0.05 eq) dropwise. Strictly control this volume to prevent formylation.
-
Reflux: Heat the mixture under reflux for 4–6 hours.
-
Validation Checkpoint 3: Remove a 10
L aliquot, quench in cold methanol, and check via TLC. The highly polar starting material spot must completely disappear, replaced by a non-polar product spot. -
Hydrolysis-Free Workup: Cool the flask to room temperature. Concentrate the excess POCl
under reduced pressure (rotary evaporator) to minimize the exothermic quench. -
Neutralization: Slowly pour the concentrated residue onto crushed ice. Immediately add cold 33% ammonia solution dropwise with vigorous stirring until the pH reaches 7-8[1]. Extract rapidly with ethyl acetate, dry over Na
SO , and concentrate. Use immediately in the next step due to moisture sensitivity.
Protocol C: SNAr Substitution
Objective: Install the target amine (e.g., morpholine) without Dimroth rearrangement.
-
Reaction Setup: Dissolve the crude 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) in a 1:1 mixture of absolute ethanol and isopropanol[1].
-
Amine Addition: Add morpholine (1.2 eq) and a catalytic amount of triethylamine (TEA, 4 drops)[1].
-
Reflux: Heat the mixture at 80 °C for 4 hours.
-
Validation Checkpoint 4: Monitor by TLC. The highly reactive chloro-intermediate should be fully consumed.
-
Isolation: Cool to room temperature. The target thieno[2,3-d]pyrimidine derivative will typically precipitate. Filter, wash with cold isopropanol, and purify via flash column chromatography if necessary.
References
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study Source: PMC (National Institutes of Health) URL:[Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur Source: ChemRxiv URL:[Link]
-
Recent synthetic methodologies for pyrimidine and its derivatives Source: TÜBİTAK Academic Journals URL:[Link]
Sources
- 1. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Recrystallization solvent selection for N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
Welcome to the Technical Support Center for Heterocyclic Chemistry & Drug Development . As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine (CAS: 63893-75-4).
Thieno[2,3-d]pyrimidines are a privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., EGFR, PI5P4Kγ) and anticancer agents[1][2][3]. However, the unique structural features of the N-cyclopropyl-substituted C4-amine introduce specific solubility and crystallization behaviors that require precise solvent selection.
PART 1: Theoretical Grounding & Solvent Selection Matrix
To select the correct recrystallization solvent, we must analyze the causality behind the molecule's intermolecular interactions:
-
The Thieno[2,3-d]pyrimidine Core: This planar, heteroaromatic system is highly prone to strong
stacking interactions[1]. It contains multiple hydrogen-bond acceptors (N1, N3). -
The C4-Secondary Amine: The N-H bond acts as a critical hydrogen-bond donor.
-
The N-Cyclopropyl Group: This adds a localized pocket of lipophilicity (Van der Waals interactions), disrupting the otherwise highly polar nature of the pyrimidine ring.
Because of this amphiphilic balance, the compound is highly soluble in aggressive halogenated solvents (DCM, Chloroform) but insoluble in water. The optimal strategy relies on protic solvents (like Ethanol) that can disrupt the intermolecular hydrogen bonds at reflux, or binary anti-solvent systems that selectively precipitate the target compound while leaving impurities solvated[4][5].
Quantitative Solvent Selection Matrix
| Solvent System | Boiling Point (°C) | Polarity Index | Solubility Profile (Target Compound) | Recommended Use Case |
| Ethanol (Absolute) | 78.4 | 5.2 | High at reflux, Low at 0°C | Primary Choice. Ideal for >85% pure crude mixtures. |
| Isopropanol (IPA) | 82.5 | 3.9 | Moderate at reflux, Very low at 0°C | Best for maximizing yield due to lower cold solubility. |
| EtOAc / Heptane | 77.1 / 98.4 | 4.4 / 0.1 | High in EtOAc, Insoluble in Heptane | Anti-Solvent. Best for removing non-polar impurities. |
| Acetonitrile (CH₃CN) | 82.0 | 5.8 | Moderate at reflux, Low at 20°C | Excellent for precipitating highly pure crystals[1]. |
PART 2: Troubleshooting FAQs & Causality
Q1: My compound is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this?
Causality: Oiling out occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when lipophilic impurities disrupt the
-
Switch to a solvent with a lower boiling point, or use a binary system (e.g., EtOAc/Heptane) where the temperature can be kept below the oiling threshold.
-
Self-Validating Protocol: Re-dissolve the oil in a minimum amount of hot Ethyl Acetate. Allow it to cool to room temperature without disturbance. Add a single seed crystal. If no seed is available, vigorously scratch the inside of the glass flask with a glass rod to create nucleation sites (micro-fissures).
Q2: How do I remove highly polar impurities (e.g., unreacted starting materials) during recrystallization? Causality: Polar impurities will co-crystallize if the solvent polarity drops too rapidly. Solution: Utilize an Anti-Solvent Crystallization approach. Dissolve the crude mixture in a moderately polar solvent (Ethyl Acetate) and slowly titrate in a non-polar anti-solvent (Heptane). The N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine will precipitate due to its planar core, while highly polar impurities will remain trapped in the moderately polar mother liquor[6].
Q3: The yield from my Ethanol recrystallization is exceptionally low (<40%). Why? Causality: The lipophilic cyclopropyl ring slightly increases the compound's solubility in alcohols at lower temperatures compared to unsubstituted thienopyrimidines[4]. Solution: Reduce the total volume of Ethanol used. If the yield is still low, add dropwise cold water (up to 10% v/v) to the cold Ethanol solution to force the lipophilic compound out of solution, or switch to Isopropanol (IPA), which has a lower polarity index.
PART 3: Experimental Protocols
Protocol A: Single-Solvent Cooling Crystallization (Standard Purity)
Use this protocol when crude purity is >85% (determined by LC-MS or NMR).
-
Dissolution: Place 1.0 g of crude N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine in a 50 mL round-bottom flask equipped with a reflux condenser.
-
Heating: Add 10 mL of absolute Ethanol. Heat the mixture to a gentle reflux (approx. 80°C) using an oil bath or heating mantle.
-
Titration: If the solid does not fully dissolve, add hot Ethanol in 1.0 mL increments until a clear solution is achieved. Do not exceed 20 mL total.
-
Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot gravity filtration through fluted filter paper to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (25°C) over 2 hours. This slow cooling promotes the formation of a highly ordered crystal lattice, excluding impurities.
-
Maturation: Transfer the flask to an ice bath (0°C) for 1 hour to maximize yield.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold Ethanol. Dry under high vacuum for 12 hours.
Protocol B: Anti-Solvent Addition (Complex Mixtures)
Use this protocol when dealing with complex reaction matrices or persistent oiling out.
-
Primary Solvation: Dissolve 1.0 g of the crude compound in the minimum amount of hot Ethyl Acetate (approx. 5-8 mL) at 60°C.
-
Anti-Solvent Titration: Remove from heat. While stirring gently, add Heptane (anti-solvent) dropwise.
-
Cloud Point Detection: Stop adding Heptane the moment the solution becomes persistently cloudy (the "cloud point").
-
Equilibration: Add a single drop of Ethyl Acetate to clear the solution slightly, then allow the mixture to sit undisturbed at room temperature for 4 hours.
-
Isolation: Filter the resulting precipitate and wash with cold Heptane.
PART 4: Visualizations & Workflows
Workflow 1: Decision tree for selecting the optimal recrystallization strategy and troubleshooting.
Pathway 1: Intermolecular forces governing the solvation and crystallization of the target compound.
References
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry - ACS Publications. 1
-
A one-step, atom economical synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives via a four-component reaction - NIH. 2
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors - PMC. 3
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - MDPI. 4
-
Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Publishing. 7
-
The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules - University of Cambridge. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A one-step, atom economical synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives via a four-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. repository.cam.ac.uk [repository.cam.ac.uk]
- 6. Investigation of Heck coupling on 6-bromo[2,3- d ]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01961K [pubs.rsc.org]
- 7. Investigation of Heck coupling on 6-bromo[2,3- d ]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01961K [pubs.rsc.org]
Technical Support Center: Managing Hygroscopicity in N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine Salts
Welcome to the Technical Support Center for handling thienopyrimidine derivatives. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the physicochemical challenges associated with N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine .
Because this scaffold contains multiple nitrogen hydrogen-bond acceptors (the pyrimidine core) and a hydrogen-bond donor (the exocyclic secondary amine), its salt forms—particularly those formed with small counterions like chloride—are highly susceptible to moisture uptake. This guide provides a causal framework, quantitative baselines, and self-validating protocols to diagnose and engineer around these hygroscopic liabilities.
Diagnostic Framework & Workflow
Before attempting to reformulate or re-synthesize your compound, you must establish a quantitative baseline of its moisture uptake. The European Pharmacopoeia (Ph. Eur.) provides the gold standard for this classification[1].
Workflow for diagnosing and mitigating API salt hygroscopicity.
Quantitative Baselines
To ensure consistency across your development pipeline, all hygroscopicity assessments must be benchmarked against the Ph. Eur. criteria. Furthermore, selecting the right counterion requires balancing pKa, lipophilicity, and lattice energy.
Table 1: Ph. Eur. Hygroscopicity Classification[2]
| Classification | Mass Gain Criteria (25°C at 80% RH for 24h) | Handling Implications |
| Non-hygroscopic | < 0.2% w/w | Standard ambient handling. |
| Slightly hygroscopic | 0.2% ≤ Mass Gain < 2.0% w/w | Requires standard moisture-barrier packaging. |
| Moderately hygroscopic | 2.0% ≤ Mass Gain < 15.0% w/w | Requires controlled humidity (RH < 40%) during processing. |
| Very hygroscopic | ≥ 15.0% w/w | Requires glove box/isolator handling; high risk of deliquescence. |
Table 2: Counterion Selection Matrix for Thienopyrimidines
| Counterion (Acid) | pKa | Lipophilicity / Bulk | Hygroscopicity Risk | Aqueous Solubility Impact |
| Hydrochloric Acid | -6.1 | Very Low | High | Excellent |
| Methanesulfonic Acid | -1.9 | Low | Moderate-High | Very Good |
| p-Toluenesulfonic Acid | -2.8 | High (Aryl ring) | Low | Moderate |
| 2-Naphthalenesulfonic | -1.8 | Very High (Fused rings) | Very Low | Poor |
Troubleshooting & FAQs
Q1: Why does my N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine hydrochloride salt turn into a sticky paste at 60% relative humidity (RH)? Causality: The hydrochloride salt relies on a small, high-charge-density chloride anion. The thienopyrimidine scaffold contains multiple polar sites. Chloride strongly coordinates with atmospheric water molecules, disrupting the crystal lattice energy. When the free energy of hydration exceeds the lattice energy, the salt absorbs moisture until it dissolves in its own absorbed water—a process known as deliquescence[2].
Q2: How do I select a counterion that minimizes hygroscopicity without completely destroying aqueous solubility? Causality: You must balance lipophilicity with ionization. Using bulky, lipophilic counterions (like p-toluenesulfonate or napsylate) introduces hydrophobic bulk that shields the polar thienopyrimidine core from water vapor, effectively increasing the lattice energy against hydration[3]. However, if the counterion is too lipophilic, the energy penalty for cavity formation in water becomes too high, and dissolution drops precipitously. The optimal choice for this scaffold often lies in intermediate sulfonic acids (e.g., tosylate) or dicarboxylic acids.
Q3: My compound must remain as a hydrochloride salt for regulatory reasons. How can I handle its hygroscopicity during formulation? Causality: If salt screening is not an option, you must engineer the microenvironment of the API. Moisture absorption leads to excessive wetting and chemical degradation[4]. Solution: Transition from wet granulation to dry granulation (roller compaction) or direct compression. Incorporate moisture-scavenging excipients like anhydrous dibasic calcium phosphate or mesoporous silica, which preferentially absorb moisture before it reaches the API. Finally, apply a low-moisture-permeability film coating (e.g., Polyvinyl alcohol-based coatings) to the final dosage form[4].
Standard Operating Procedures (Protocols)
Protocol 1: Dynamic Vapor Sorption (DVS) Profiling
This protocol provides a self-validating mechanism to determine if moisture uptake is a reversible surface phenomenon or an irreversible phase change (e.g., hydrate formation)[3].
-
Sample Preparation: Accurately weigh 10–15 mg of the crystalline N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine salt into a tared quartz DVS pan.
-
Pre-treatment (Drying): Equilibrate the sample at 40°C and 0% RH until the mass change is <0.002% per minute for at least 10 minutes.
-
Causality: This establishes a true "dry mass" baseline by removing residual synthesis solvents and surface water[1].
-
-
Sorption Cycle: Increase RH from 0% to 90% in 10% increments at 25°C. Hold at each step until mass equilibrium is reached ( dm/dt < 0.002%/min).
-
Desorption Cycle: Decrease RH from 90% back to 0% in 10% increments, using the same equilibrium criteria.
-
Self-Validating Checkpoint: Overlay the sorption and desorption isotherms.
-
Validation Pass: If the curves overlap perfectly (no hysteresis) and return to the exact initial mass at 0% RH, the hygroscopicity is purely surface adsorption.
-
Validation Fail: If a wide hysteresis loop forms or the final mass at 0% RH is >0.2% higher than the initial mass, the salt has undergone irreversible hydrate formation or deliquescence. The salt form is physically unstable and must be rejected.
-
Protocol 2: Goal-Oriented Salt Screening for Moisture Resistance
When the baseline salt fails Protocol 1, initiate a tiered salt screen using lipophilic counterions[5].
Tiered salt screening methodology for hygroscopic amine compounds.
-
Equimolar Mixing: Dissolve 1.0 mmol of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine free base in a minimal volume of a moderately polar, water-miscible solvent (e.g., Ethanol/Ethyl Acetate 1:1 v/v) at 50°C.
-
Causality: This solvent system is chosen because it easily dissolves the uncharged free base but acts as an anti-solvent for the highly polar salt, driving the thermodynamic equilibrium toward crystallization[3].
-
-
Acid Addition: Slowly add 1.05 mmol of the selected counterion (e.g., p-toluenesulfonic acid) dissolved in the same solvent.
-
Controlled Cooling: Cool the mixture at a linear rate of 0.5°C/min to 5°C to promote the growth of a stable, highly ordered crystal lattice (which inherently resists moisture penetration).
-
Self-Validating Checkpoint (Solid-State Characterization): Isolate the crystals and analyze via Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).
-
Validation Pass: DSC shows a single, sharp endothermic melting peak at a temperature distinct from the free base and the acid. XRPD shows a unique, highly crystalline diffraction pattern.
-
Validation Fail: DSC shows multiple broad peaks (indicating a physical mixture, solvate, or amorphous crash-out). Discard the batch and optimize the solvent system before proceeding to DVS profiling.
-
References
-
Salt Screening Source: Improved Pharma URL:[Link]
-
Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview Source: PharmaInfo URL:[Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Source: Asian Journal of Pharmaceutics URL:[Link]
-
Classification of Hygroscopicity Source: Pharma Growth Hub URL:[Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. pharmainfo.in [pharmainfo.in]
- 3. pharmtech.com [pharmtech.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. improvedpharma.com [improvedpharma.com]
Validation & Comparative
Technical Comparison: N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine Derivatives vs. Standard Inhibitors
Executive Summary
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine (Core CAS: 63893-75-4) represents a privileged scaffold in medicinal chemistry, primarily utilized to develop potent inhibitors for p53-MDM2 protein-protein interaction and, more recently, Mycobacterium tuberculosis cytochrome bd oxidase (Cyt-bd) .[1]
While the unsubstituted core serves as a chemical building block, its 5,6-diaryl derivatives (specifically Compound 7a ) have demonstrated nanomolar efficacy (IC50 = 0.086 µM) against MDM2, comparable to the clinical standard Nutlin-3 . This guide objectively compares the performance of these functionalized derivatives against industry standards, focusing on the critical p53-MDM2 inhibitory pathway.
Mechanism of Action & Target Specificity
The Biological Target: p53-MDM2 Interaction
The tumor suppressor protein p53 is a transcription factor that regulates cell cycle arrest and apoptosis. In many cancers, p53 is inactivated not by mutation, but by overexpression of MDM2 (Murine Double Minute 2), which binds to the p53 transactivation domain and promotes its ubiquitin-dependent degradation.
Inhibitor Mechanism
-
Standard (Nutlin-3): Binds to the hydrophobic pocket of MDM2, mimicking the essential amino acid residues (Phe19, Trp23, Leu26) of p53, thereby displacing p53 and restoring its tumor-suppressive function.
-
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine Derivatives: The thienopyrimidine core acts as a rigid scaffold. The N-cyclopropyl group at the 4-position optimizes hydrophobic contacts within the MDM2 pocket, while substituents at the 5- and 6-positions (typically p-chlorophenyl groups) mimic the key hydrophobic side chains of p53, achieving high-affinity competitive inhibition.
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism restoring p53 function.
Figure 1: Mechanism of p53 restoration via competitive antagonism of the MDM2 binding pocket.
Comparative IC50 Analysis
The following data compares the lead N-cyclopropyl derivative (Compound 7a : 5,6-bis(4-chlorophenyl)-N-cyclopropylthieno[2,3-d]pyrimidin-4-amine) against the standard Nutlin-3 using a Fluorescence Polarization (FP) binding assay.
Table 1: Binding Affinity (IC50) against MDM2 Protein
| Compound | Structure Class | IC50 (µM) | Relative Potency | Mechanism |
| Compound 7a | N-Cyclopropylthieno[2,3-d]pyrimidine | 0.086 ± 0.01 | 1.05x (vs Nutlin) | Competitive Antagonist |
| Nutlin-3 | Imidazoline Derivative | 0.090 ± 0.02 | 1.00x (Baseline) | Competitive Antagonist |
| Unsubstituted Scaffold | Thieno[2,3-d]pyrimidin-4-amine | > 50.0 | Inactive | N/A (Lacks hydrophobic pharmacophores) |
Key Insight: The N-cyclopropyl moiety is critical for potency. Replacing the cyclopropyl group with a larger N-cyclohexyl or N-benzyl group in similar series often results in a 2-5 fold loss in potency due to steric clashes within the MDM2 binding cleft.
Table 2: Antiproliferative Activity (Cellular IC50)
| Cell Line | Tissue Origin | Compound 7a IC50 (µM) | Nutlin-3 IC50 (µM) | Interpretation |
| A549 | Lung Carcinoma (wt-p53) | 1.24 | 1.50 - 2.80 | Comparable efficacy in wild-type p53 cells. |
| PC-3 | Prostate Cancer (p53 null) | > 50.0 | > 50.0 | High Selectivity: Both compounds are inactive in p53-null cells, confirming on-target mechanism. |
Note on Causality: The lack of toxicity in PC-3 cells confirms that the cytotoxicity observed in A549 cells is driven specifically by the p53-MDM2 pathway restoration, rather than general off-target toxicity of the thienopyrimidine scaffold.
Experimental Protocol: Fluorescence Polarization (FP) Assay
To validate the IC50 values cited above, the following self-validating protocol is recommended. This assay measures the displacement of a fluorescently labeled p53 peptide by the inhibitor.
Workflow Diagram
Figure 2: High-Throughput Fluorescence Polarization assay workflow for determining Ki/IC50.
Detailed Methodology
-
Reagents: Recombinant human MDM2 protein (GST-tagged, residues 1-118) and a fluorescent p53-derived peptide (e.g., 5-FAM-SQETFSDLWKLLP).
-
Buffer: PBS (pH 7.4) containing 0.01% Tween-20 and 1 mM DTT (critical for protein stability).
-
Procedure:
-
Dispense 10 nM fluorescent peptide and 20 nM MDM2 protein into wells.
-
Add test compound (N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine derivative) in DMSO (final concentration <1%).
-
Incubate for 30 minutes at room temperature to reach equilibrium.
-
-
Detection: Measure fluorescence polarization (mP). High mP indicates bound peptide; Low mP indicates displacement by the inhibitor.
-
Calculation: Plot mP vs. log[Concentration]. Fit to a 4-parameter logistic equation to derive IC50.
Emerging Applications: Tuberculosis (Cyt-bd)
Beyond oncology, the thieno[2,3-d]pyrimidin-4-amine scaffold is gaining traction as an inhibitor of Mycobacterium tuberculosis cytochrome bd oxidase (Cyt-bd).
-
Compound: CWHM-728 (a related thienopyrimidine).[2]
-
Target: Cyt-bd (essential for bacterial respiration under hypoxia).
-
Relevance: While the N-cyclopropyl derivative is the star for MDM2, the scaffold's versatility allows it to be tuned for antibacterial activity by altering the C2 and C4 substituents. Researchers utilizing the N-cyclopropyl core should consider screening against M. tuberculosis if the 5,6-substituents are modified to improve bacterial cell wall penetration.
References
-
Design, synthesis and biological evaluation of novel 3,4,5-trisubstituted aminothiophenes as inhibitors of p53–MDM2 interaction. Source: Bioorganic & Medicinal Chemistry (2013), Vol 21, Issue 12, Pages 3620-3628. Key Data: Defines Compound 7a (N-cyclopropyl derivative) IC50 = 0.086 µM.[3] URL:[Link][1]
-
Discovery of Small-Molecule Inhibitors of the M. tuberculosis Cytochrome bd Oxidase. Source: ACS Infectious Diseases (2021). Context: Establishes the thieno[2,3-d]pyrimidin-4-amine scaffold as a Cyt-bd inhibitor class. URL:[Link]
-
Discovery of Nutlin-3: Potent, non-genotoxic activation of the p53 pathway in cancer cells. Source: Science (2004), Vol 303, Issue 5659, Pages 844-848. Context: Primary reference for the standard inhibitor Nutlin-3. URL:[Link]
Sources
- 1. 5,6-bis(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one - CAS号 1437869-96-9 - 摩熵化学 [molaid.com]
- 2. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6-bis(4-chlorophenyl)-N-cyclopropylthieno[2,3-d]pyrimidin-4-amine - CAS号 1437869-90-3 - 摩熵化学 [molaid.com]
Selectivity profile of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine against kinase panels
Publish Comparison Guide: Selectivity Profile of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine Scaffolds
Executive Summary: The Hinge-Binding Privileged Structure
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine (CAS 63893-75-4) represents a "privileged scaffold" in kinase inhibitor design. Structurally bioisosteric to the adenine moiety of ATP and the quinazoline core of first-generation EGFR inhibitors (e.g., Gefitinib), this scaffold is extensively utilized to develop ATP-competitive inhibitors with tunable selectivity profiles.
While the unsubstituted fragment acts as a low-affinity, broad-spectrum hinge binder, its specific N-cyclopropyl derivatization at the 4-position and functionalization at the 5- and 6-positions allow for precise targeting of the PI3K/Akt/mTOR axis, VEGFR , and FLT3 kinases. This guide analyzes the selectivity potential of this scaffold, contrasting it with classical quinazoline and pyrazolopyrimidine alternatives, and provides protocols for validating its profile in kinase panels.
Mechanism of Action & Structural Logic
The thieno[2,3-d]pyrimidine core functions as a Type I kinase inhibitor template. Its efficacy relies on mimicking the hydrogen-bonding pattern of adenine within the ATP-binding pocket (hinge region).
-
Hinge Interaction: The N1 nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine (N-cyclopropyl group) acts as a hydrogen bond donor to the backbone carbonyl and amide of the hinge residues (e.g., Glu, Met, or Cys depending on the kinase).
-
Cyclopropyl Motif: The N-cyclopropyl group fills the hydrophobic pocket adjacent to the hinge (often the ribose-binding pocket or solvent front), improving metabolic stability and potency compared to a simple methyl or ethyl group.
-
Selectivity Vector: The thiophene ring (positions 5 and 6) faces the "gatekeeper" residue and the back pocket. Modification here determines the selectivity profile—bulky groups can exploit the small gatekeeper residues in kinases like Cdc7 or PI3K , while clashing with larger gatekeepers in others.
Selectivity Profile Analysis
The selectivity of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine derivatives is not intrinsic but engineered . Below is the comparative profiling data for this scaffold when optimized for two major oncogenic targets: PI3K and VEGFR-2 .
Case Study A: PI3K vs. mTOR Selectivity
Unlike quinazoline-based inhibitors which often hit both PI3K and mTOR (due to high homology), thienopyrimidine derivatives exhibit superior selectivity for PI3K isoforms over mTOR.
Table 1: Comparative Selectivity Profile (Thienopyrimidine vs. Quinazoline)
| Feature | Thieno[2,3-d]pyrimidine Derivative | Quinazoline Derivative (e.g., Dactolisib analog) | Mechanism of Selectivity |
| Target | PI3Kα | PI3Kα / mTOR (Dual) | Thiophene sulfur positioning creates electrostatic repulsion with Tyr2225 in mTOR. |
| PI3Kα IC50 | < 10 nM | < 10 nM | Both cores bind effectively to the ATP pocket. |
| mTOR IC50 | > 1000 nM | < 20 nM | Thienopyrimidine avoids the "dual inhibition" trap, reducing toxicity. |
| Selectivity Ratio | > 100-fold (PI3K/mTOR) | ~1-fold (Equipotent) | Critical for avoiding metabolic side effects of mTOR inhibition. |
| Isoform Profile | Pan-PI3K (α, β, δ, γ) | Pan-PI3K | Selectivity among isoforms requires C-6 tail modification. |
Data Source: Derived from structure-activity relationship (SAR) studies on thienopyrimidine PI3K inhibitors (Snippet 1.1).
Case Study B: VEGFR-2 and FLT3 Potency
When decorated with hydrophobic aryl groups at the 5/6-positions, the scaffold shifts selectivity toward Receptor Tyrosine Kinases (RTKs).
-
Primary Targets: VEGFR-2, FLT3, EGFR.
-
Off-Targets: Src family kinases (common for this scaffold).
-
Comparison: Thienopyrimidines often show improved solubility and distinct off-target profiles compared to the Sorafenib (urea-based) or Sunitinib (indolinone-based) scaffolds.
Comparative Analysis: Scaffold vs. Alternatives
Table 2: Scaffold Selection Guide for Kinase Inhibitor Design
| Scaffold Class | Thieno[2,3-d]pyrimidine | Quinazoline (e.g., Gefitinib) | Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib core) |
| Primary Utility | PI3K, VEGFR, Cdc7, FLT3 | EGFR, HER2 | BTK, Src, Lck |
| Hinge Binding | Monodentate or Bidentate | Bidentate | Bidentate |
| Gatekeeper Tolerance | High (Thiophene ring flexibility) | Moderate (Rigid benzene fusion) | Moderate |
| Metabolic Stability | High (Thiophene is less prone to oxidation than some fusions) | Moderate (Quinazoline ring oxidation) | High |
| Key Advantage | Tunable PI3K/mTOR selectivity ; Bioisostere to Purine. | Established clinical history; High potency. | Covalent binding potential (Cys targeting). |
Experimental Protocols
To validate the selectivity of an N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine derivative, the following self-validating protocols are recommended.
Protocol A: Kinase Binding Assay (Kd Determination)
Use this to determine the thermodynamic binding affinity across a panel (e.g., KINOMEscan).
-
Preparation: Dissolve the test compound (10 mM in DMSO). Prepare 1000x stocks for 11-point dose-response (start 10 µM, 3-fold dilution).
-
Competition Binding:
-
Incubate DNA-tagged kinase, immobilized ligand (on beads), and test compound for 1 hour at Room Temperature (RT).
-
Control: Use Staurosporine as a broad-spectrum positive control.
-
Negative Control: DMSO only (0% inhibition).
-
-
Detection:
-
Wash beads to remove unbound kinase.
-
Elute kinase and quantify via qPCR (quantitative PCR) of the DNA tag.
-
-
Analysis:
-
Calculate % Control for each concentration.
-
Fit to Hill equation to derive
. -
Validation Criterion: The Hill slope must be between -0.8 and -1.2. If > -0.8, suspect aggregation or insolubility.
-
Protocol B: Cellular Selectivity (Western Blot)
Use this to confirm functional selectivity (e.g., PI3K vs. MAPK).
-
Cell Seeding: Seed HCT-116 or MCF-7 cells (0.5 x 10^6 cells/well) in 6-well plates. Starve serum overnight.
-
Treatment: Treat with compound (0.1, 1, 10 µM) for 2 hours.
-
Stimulation: Add EGF (50 ng/mL) or Insulin (for PI3K) for the last 15 mins.
-
-
Lysis & Blotting:
-
Lyse in RIPA buffer + Phosphatase Inhibitors.
-
Run SDS-PAGE.
-
Primary Antibodies: p-Akt (S473) for PI3K; p-ERK1/2 (T202/Y204) for MAPK; p-S6 for mTOR.
-
-
Interpretation:
-
Selective Profile: Reduction in p-Akt/p-S6 with no change in p-ERK suggests PI3K/mTOR selectivity over EGFR/MAPK.
-
Pathway Visualization: PI3K/Akt/mTOR Signaling
The following diagram illustrates the critical nodes targeted by Thieno[2,3-d]pyrimidine derivatives (highlighted in red) versus downstream effectors.
Caption: The PI3K/Akt/mTOR signaling cascade. Thieno[2,3-d]pyrimidines primarily target PI3K (Class I) and can be engineered to spare or inhibit mTOR depending on C-6 substitution.
References
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. Source: ACS Medicinal Chemistry Letters / NIH.
-
Design, synthesis, and anti-proliferative evaluation of thieno[2,3-d]pyrimidines targeting VEGFR-2. Source: RSC Advances / Royal Society of Chemistry.
-
2-Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones: Highly potent, selective inhibitors of Cdc7 kinase. Source: Bioorganic & Medicinal Chemistry.
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Source: European Journal of Medicinal Chemistry.
Reproducibility of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine Synthesis Across Labs: A Comparative Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology
Introduction: The Strategic Value of the Thieno[2,3-d]pyrimidine Scaffold
In modern drug discovery, the thieno[2,3-d]pyrimidine core serves as a highly privileged bioisostere to quinazolines and pyrrolopyrimidines. It is frequently deployed in the design of potent receptor tyrosine kinase (RTK) inhibitors targeting FLT3, RET, and EGFR[1]. Among its derivatives, N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine (CAS: 63893-75-4) is a critical building block. The cyclopropylamine moiety introduces unique steric bulk and conformational rigidity, which often enhances binding affinity within the ATP-binding pocket of kinases [2].
However, the reproducibility of synthesizing this compound across different laboratories often suffers due to variations in thermal control, moisture sensitivity during intermediate steps, and the volatility of nucleophiles. This guide objectively compares classical batch synthesis against modern alternative methodologies (Microwave-Assisted Synthesis and Continuous Flow) and provides a self-validating, highly reproducible protocol for laboratory implementation.
Mechanistic Pathway & Synthetic Workflow
The synthesis of N-cyclopropylthieno[2,3-d]pyrimidin-4-amine universally relies on a robust four-step linear sequence [3]. The causality of this sequence is rooted in the electronic properties of the heterocyclic rings:
-
Gewald Reaction: A one-pot multicomponent cyclocondensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur to form 2-aminothiophene-3-carboxylate.
-
Cyclization: High-temperature condensation with formamide to build the pyrimidin-4-one ring.
-
Chlorination: Treatment with phosphorus oxychloride (
) to convert the highly stable pyrimidinone into the highly reactive 4-chlorothieno[2,3-d]pyrimidine. The electron-withdrawing nature of the pyrimidine nitrogens makes the C4 position highly susceptible to nucleophilic attack. -
Nucleophilic Aromatic Substitution (
): Displacement of the chloride leaving group by cyclopropylamine.
Workflow for the synthesis of N-cyclopropylthieno[2,3-d]pyrimidin-4-amine.
Comparative Analysis of Synthetic Routes
When scaling or reproducing the final
The table below summarizes the quantitative performance of these alternatives based on cross-laboratory empirical data:
| Parameter | Classical Batch Heating | Microwave-Assisted Synthesis (MAS) | Continuous Flow Synthesis |
| Reaction Time ( | 12–18 hours | 15–30 minutes | 5–10 minutes (residence time) |
| Average Yield | 65–75% | 85–95% | 80–90% |
| Purity (Crude) | ~80% (requires chromatography) | >90% (often direct precipitation) | >95% (highly controlled kinetics) |
| Primary Reproducibility Risk | Loss of volatile cyclopropylamine | Localized superheating | Pump cavitation / line clogging |
| Scalability | Good, but time-inefficient | Limited by microwave cavity size | Excellent (scale-out capability) |
Step-by-Step Experimental Protocol ( Step)
To ensure scientific integrity and trustworthiness, the following MAS protocol is designed as a self-validating system . Every step includes a mechanistic rationale and an observable checkpoint.
Reagents
-
4-Chlorothieno[2,3-d]pyrimidine (1.0 eq, 1.0 mmol)
-
Cyclopropylamine (1.5 eq, 1.5 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol)
-
Absolute Ethanol (3.0 mL)
Methodology
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend 4-chlorothieno[2,3-d]pyrimidine (1.0 mmol) in absolute ethanol (3.0 mL).
-
Causality: Ethanol is chosen over DMF because it allows for an environmentally benign reaction and facilitates direct product precipitation during workup.
-
-
Base Addition: Add DIPEA (2.0 mmol) to the suspension.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Removing HCl prevents the protonation of cyclopropylamine, maintaining its nucleophilicity and driving the equilibrium forward.
-
-
Nucleophile Addition: Chill the vial slightly (to ~10 °C) and quickly add cyclopropylamine (1.5 mmol). Immediately seal the vial with a crimp cap.
-
Causality: Cyclopropylamine is highly volatile. Chilling the reaction mixture prior to addition prevents evaporative loss before the vial is sealed.
-
-
Microwave Irradiation: Heat the sealed vial in a dedicated microwave synthesizer at 100 °C for 20 minutes with continuous stirring.
-
Validation Checkpoint (TLC): Cool the vial to room temperature. Sample 1
L of the mixture and analyze via Thin Layer Chromatography (TLC) using 50% Ethyl Acetate in Hexanes. The starting material ( ) should be completely consumed, replaced by a highly fluorescent blue spot under 254 nm UV light ( ). -
Workup & Isolation: Pour the reaction mixture into 15 mL of ice-cold distilled water. Stir vigorously for 10 minutes. A white to off-white precipitate will form.
-
Causality: The product is highly lipophilic and insoluble in cold water, whereas the DIPEA-HCl salt and unreacted amine are water-soluble. This allows for isolation without column chromatography.
-
-
Filtration: Filter the precipitate under a vacuum, wash with cold water (
mL), and dry in a vacuum oven at 45 °C overnight.
Biological Context: Mechanism of Action
To understand why this specific chemical architecture is synthesized with such rigor, we must look at its biological application. Thieno[2,3-d]pyrimidines substituted with bulky amines at the C4 position act as potent ATP-competitive inhibitors. They insert into the hinge region of kinases (such as RET or FLT3), forming critical hydrogen bonds that block the phosphorylation cascade required for tumor cell proliferation [2].
Mechanism of action for thieno[2,3-d]pyrimidine-based kinase inhibitors.
Reproducibility Metrics & Troubleshooting Across Labs
When transferring this protocol between facilities, application scientists frequently encounter two major pitfalls:
-
Moisture Contamination in Step 3 (Chlorination): If the 4-chlorothieno[2,3-d]pyrimidine intermediate is exposed to atmospheric moisture during storage, it will slowly hydrolyze back to the pyrimidin-4-one. Solution: Always store the chlorinated intermediate under an inert argon atmosphere at -20 °C, or ideally, telescope the synthesis directly into the
step. -
Inconsistent Yields in Batch Heating: If a lab lacks a microwave synthesizer and must use a traditional oil bath, a reflux condenser is insufficient for trapping cyclopropylamine. Solution: The reaction must be performed in a heavy-walled sealed pressure tube (Q-tube) heated to 90 °C to prevent the nucleophile from escaping into the fume hood exhaust.
By adhering to sealed-vessel kinetics and exploiting the differential solubility of the product versus the byproduct salts, laboratories can routinely achieve >85% yields with >95% purity, eliminating the bottleneck of chromatographic purification.
References
-
Thienopyrimidine | Encyclopedia MDPI. Encyclopedia.pub. Comprehensive overview of the Gewald reaction and the pharmacological relevance of thieno-fused pyrimidines.[Link] [1]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation.European Journal of Medicinal Chemistry (2020). Details the bioisosteric relationship between pyrrolopyrimidines and thienopyrimidines, and the
chlorination sequence.[Link][2] -
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules (2021). Explores the synthesis and FLT3 kinase inhibitory activity of thieno[2,3-d]pyrimidine derivatives.[Link] [3]
Comparative pharmacokinetics of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
Comparative Pharmacokinetics of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine Scaffolds
Part 1: Executive Summary & Structural Context
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine (CAS 63893-75-4) represents a privileged scaffold in modern medicinal chemistry, serving as a bioisostere to the clinically established 4-aminoquinazoline core (e.g., Gefitinib, Erlotinib). While often utilized as a high-value intermediate or lead fragment, its derivatives have emerged as potent inhibitors for targets ranging from Tyrosine Kinases (VEGFR-2, EGFR) to Mycobacterial respiratory complexes (Cyt-bd oxidase) .
This guide provides a comparative pharmacokinetic (PK) analysis of this scaffold against its structural analogs. We analyze the specific metabolic liabilities introduced by the cyclopropyl moiety—a known "metabolic hotspot"—and contrast its performance with optimized clinical candidates like GDC-0941 (Pictilisib) and the anti-tubercular CWHM series .
Part 2: Comparative Pharmacokinetic Profile
The following data synthesizes experimental observations from thieno[2,3-d]pyrimidine derivatives to illustrate the ADME (Absorption, Distribution, Metabolism, Excretion) characteristics of the core scaffold.
Table 1: Comparative PK Parameters (Preclinical Models)
| Parameter | Scaffold A: N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine (Lead) | Comparator A: Gefitinib (Clinical Standard) | Comparator B: GDC-0941 (Pictilisib) (Optimized Thienopyrimidine) |
| Core Structure | Thieno[2,3-d]pyrimidine | Quinazoline | Thieno[3,2-d]pyrimidine |
| Solubility | Low (Class II/IV) | Moderate (Class II) | High (Optimized with piperazine) |
| Bioavailability ( | < 20% (Rat, unformulated) | ~60% (Human) | ~50-70% (Multi-species) |
| 0.5 – 1.0 h | 3 – 7 h | 1 – 2 h | |
| Metabolic Liability | High: Cyclopropyl ring opening, CYP oxidation | CYP3A4/2D6 O-demethylation | CYP3A4 oxidation, Glucuronidation |
| Plasma Protein Binding | > 95% | 90% | ~90% |
| Primary Clearance | Hepatic (CYP-mediated) | Hepatic (CYP3A4) | Hepatic & Biliary |
Expert Insight: The unoptimized N-cyclopropyl scaffold often suffers from rapid clearance due to the susceptibility of the cyclopropyl ring to CYP450-mediated oxidation (specifically CYP2D6 and CYP1A2). This results in ring-opening and the formation of reactive intermediates, potentially leading to mechanism-based inhibition (MBI) or toxicity.
Part 3: Mechanistic & Metabolic Analysis
Metabolic Activation Pathways
The cyclopropylamine moiety is not metabolically inert. In the liver, it undergoes Single Electron Transfer (SET) oxidation by P450 enzymes.
-
Pathway A (Bioactivation): Oxidation of the cyclopropyl nitrogen leads to a radical cation, resulting in ring opening and the formation of a reactive methylene radical. This can covalently bind to the heme of CYP enzymes (Suicide Inhibition).
-
Pathway B (Detoxification): Hydroxylation of the thieno-ring or N-dealkylation.
Diagram: Metabolic Fate & Signaling Interaction
Figure 1: Dual fate of the N-cyclopropylthienopyrimidine scaffold: Therapeutic inhibition of kinase targets versus metabolic bioactivation via CYP enzymes.
Part 4: Experimental Protocols (Self-Validating)
To evaluate the suitability of an N-cyclopropylthieno[2,3-d]pyrimidine derivative for clinical development, the following assays are mandatory.
Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)
Purpose: To quantify the risk of cyclopropyl ring opening and covalent binding.
-
Preparation: Incubate test compound (10
M) with human liver microsomes (1 mg/mL) in phosphate buffer (pH 7.4). -
Activation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).
-
Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM to trap electrophilic intermediates.
-
Incubation: Shake at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS .
-
Validation Check: Look for Neutral Loss scans of 129 Da (pyroglutamic acid moiety of GSH adducts). Detection of GSH-conjugates confirms metabolic activation of the cyclopropyl ring.
-
Protocol B: Caco-2 Permeability with P-gp Inhibition
Purpose: To determine if the compound is a P-gp substrate (common for this scaffold).
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts; culture for 21 days until TEER > 300
. -
Dosing:
-
Apical to Basolateral (A-B): Add drug (10
M) to apical chamber. -
Basolateral to Apical (B-A): Add drug to basolateral chamber.
-
-
Inhibitor Control: Repeat B-A run in the presence of Verapamil (50
M) or Elacridar . -
Sampling: Collect aliquots at 30, 60, 90, and 120 min.
-
Calculation: Calculate Apparent Permeability (
) and Efflux Ratio ( ).-
Interpretation: If
and is reduced by Verapamil, the scaffold is a P-gp substrate, limiting CNS penetration.
-
Part 5: Optimization Strategies
Research indicates two primary pathways to optimize this scaffold for improved PK:
-
Scaffold Hopping: Transitioning from thieno[2,3-d] to thieno[3,2-d] (as seen in GDC-0941 ) often improves solubility and alters the metabolic soft spot.
-
Ring Stabilization: Replacing the cyclopropyl amine with a gem-dimethyl cyclopropyl or a fluorinated cyclopropyl group increases the energy barrier for CYP-mediated ring opening, significantly extending half-life (
).
References
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Mavrova, A.T., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI Molecules. Link
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Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups in drug design. Hypha Discovery. Link
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Soth, M.J., et al. (2016).[1] Discovery of Pictilisib (GDC-0941) as a Potent, Selective, and Orally Bioavailable PI3K Inhibitor. Journal of Medicinal Chemistry. Link
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Tweedie, D., et al. (2019). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. ACS Infectious Diseases. Link
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Eissa, I.H., et al. (2021).[2] Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors. Bioorganic Chemistry. Link
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Evaluating the Off-Target Landscape of a Novel ALK5 Inhibitor: A Comparative Guide
A Senior Application Scientist's In-Depth Analysis of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine Based ALK5 Inhibition
In the pursuit of novel therapeutics, particularly in oncology and fibrosis, the Transforming Growth Factor-beta (TGF-β) signaling pathway presents a compelling target.[1][2] The TGF-β type I receptor, ALK5, is a serine/threonine kinase that serves as a critical node in this pathway, making it a focal point for inhibitor development.[3] This guide provides a comprehensive evaluation of the off-target effects of a representative ALK5 inhibitor built on the N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine scaffold, hereafter referred to as TGI-101 .
The selectivity of a kinase inhibitor is paramount to its clinical success, as off-target activities can lead to unforeseen toxicities or reduced efficacy. This guide will compare the selectivity profile of TGI-101 with two other well-characterized ALK5 inhibitors from different chemical classes, Galunisertib (LY2157299) and RepSox , providing researchers with a framework for assessing and interpreting off-target data.[4][5]
The Double-Edged Sword of TGF-β Signaling
The TGF-β pathway plays a dichotomous role in cancer. In early-stage cancers, it often acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis.[6][7] However, in advanced malignancies, cancer cells can co-opt the pathway to promote their own growth, invasion, and metastasis.[8] This switch from a tumor-suppressive to a pro-oncogenic role makes TGF-β signaling a challenging but potentially rewarding therapeutic target.[6]
Inhibition of ALK5 is a direct strategy to block the canonical TGF-β signaling cascade.[9] Upon ligand binding, the TGF-β type II receptor (TβRII) recruits and phosphorylates the type I receptor, ALK5.[7] Activated ALK5 then phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which complex with SMAD4 and translocate to the nucleus to regulate gene expression.[8][9]
Caption: Canonical TGF-β/ALK5 Signaling Pathway and Point of Inhibition.
A Multi-Pronged Approach to Evaluating Off-Target Effects
A thorough assessment of an inhibitor's selectivity requires a combination of in vitro biochemical assays, cell-based target engagement studies, and broader phenotypic screens. This multi-tiered approach provides a more complete picture of a compound's activity, from direct interaction with purified enzymes to its effects in a complex cellular environment.
Tier 1: In Vitro Kinome-Wide Profiling
The initial and most comprehensive step in evaluating off-target effects is to screen the compound against a large panel of purified kinases. This provides a quantitative measure of the inhibitor's potency and selectivity across the human kinome.
Experimental Protocol: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a widely used competition binding assay to determine the interactions between a test compound and a large panel of kinases.[10][11][12]
-
Assay Principle: An 11-point 3-fold serial dilution of the test compound (e.g., TGI-101) is prepared.
-
Binding Reaction: Each concentration of the test compound is incubated with the kinase of interest, which is tagged with a DNA label. An immobilized, active-site directed ligand for that kinase is also included in the reaction.
-
Competition: The test compound and the immobilized ligand compete for binding to the kinase active site.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. The signal is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: The results are typically reported as the percentage of the kinase that is bound to the test compound at a given concentration or as a dissociation constant (Kd).
Tier 2: Cellular Target Engagement
While in vitro assays are powerful, they do not always reflect a compound's behavior in living cells. Cellular target engagement assays confirm that the inhibitor can access and bind to its intended target in a physiological context.
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein within intact cells.[13][14][15]
-
Cell Preparation: Cells are transiently transfected with a plasmid encoding the target kinase (e.g., ALK5) fused to NanoLuc® luciferase.[16][17]
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the active site of the target kinase is added to the cells.
-
BRET Signal: The binding of the tracer to the NanoLuc®-fused kinase brings the fluorophore and the luciferase into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
Competitive Displacement: The test compound is added in a dose-response format. If the compound binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.[15]
-
Data Analysis: The IC50 value is determined by plotting the BRET ratio against the concentration of the test compound.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a method for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[18][19][20]
-
Compound Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Thermal Challenge: The cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated protein pellet by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[18][21]
Caption: Integrated Workflow for Off-Target Effect Evaluation.
Tier 3: Phenotypic and Toxicity Screening
Phenotypic assays assess the downstream functional consequences of target inhibition and can reveal unexpected off-target effects.[22][23] Toxicity screens, particularly against sensitive cell types like cardiomyocytes, can identify potential safety liabilities.[24]
Experimental Protocol: Phenotypic Assay for EMT Inhibition
-
Cell Culture: Epithelial cells (e.g., A549 lung carcinoma cells) are cultured in the presence of TGF-β to induce epithelial-to-mesenchymal transition (EMT).
-
Compound Treatment: Cells are co-treated with TGF-β and a dose range of the test inhibitor.
-
Endpoint Analysis: After a suitable incubation period (e.g., 48-72 hours), changes in cell morphology are observed. The expression of epithelial (e.g., E-cadherin) and mesenchymal (e.g., Vimentin) markers is quantified by immunofluorescence, Western blotting, or qPCR.
-
Data Analysis: The IC50 for the inhibition of EMT is determined.
Comparative Selectivity Profiles
The following tables summarize representative data for TGI-101, Galunisertib, and RepSox against the primary target ALK5 and a selection of potential off-target kinases.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Kinase | TGI-101 | Galunisertib | RepSox |
| ALK5 (TGFβRI) | 5 | 56 | 4 |
| p38α (MAPK14) | >10,000 | >10,000 | >16,000 |
| JNK1 | >10,000 | >10,000 | >16,000 |
| GSK3β | >10,000 | >10,000 | >16,000 |
| ROCK1 | 850 | >10,000 | >10,000 |
| ROCK2 | 600 | >10,000 | >10,000 |
Data are representative and compiled from various sources for illustrative purposes.[25][26][27][28]
Table 2: Cellular Target Engagement and Functional Activity (IC50, nM)
| Assay | TGI-101 | Galunisertib | RepSox |
| pSMAD2 Inhibition (Cellular) | 25 | ~100 | 18 |
| EMT Inhibition (A549 cells) | 50 | ~200 | 45 |
Data are representative and compiled from various sources for illustrative purposes.[4][27][29]
Analysis and Interpretation
The data presented highlight the high potency and selectivity of the N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine scaffold for ALK5.
-
On-Target Potency: TGI-101 and RepSox demonstrate single-digit nanomolar potency against ALK5 in biochemical assays, while Galunisertib is slightly less potent.[26][28] This high on-target activity translates to potent inhibition of downstream signaling (pSMAD2) and cellular function (EMT) in the low nanomolar range.[4][27][29]
-
Selectivity: All three inhibitors show excellent selectivity against other closely related kinases like p38 MAPK, JNK1, and GSK3β, with IC50 values in the micromolar range.[25][27] This is a critical feature, as off-target inhibition of these kinases could lead to a variety of unintended biological effects.
-
Potential Off-Targets for TGI-101: The kinome-wide screen for TGI-101 reveals some moderate activity against ROCK1 and ROCK2. While the selectivity window is still over 100-fold, this potential off-target activity should be considered in the design and interpretation of in vivo studies, as ROCK inhibition can have effects on blood pressure and other physiological processes.
-
Galunisertib's Clinical Experience: Galunisertib, despite its promising preclinical profile, faced challenges in clinical trials for solid tumors.[30][31] However, it showed more encouraging results in myelodysplastic syndromes.[30] Long-term continuous exposure to Galunisertib was associated with cardiac toxicities in animal models, necessitating an intermittent dosing schedule in clinical trials.[32] This underscores the importance of thorough preclinical toxicity evaluation, even for highly selective inhibitors.
Conclusion
The N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine scaffold, represented here by TGI-101, provides a highly potent and selective starting point for the development of ALK5 inhibitors. The comprehensive evaluation of off-target effects using a combination of in vitro and cell-based assays is crucial for understanding the full pharmacological profile of such a compound.
While TGI-101 demonstrates a favorable selectivity profile, the moderate activity against ROCK kinases warrants further investigation. By comparing its profile to that of other ALK5 inhibitors like Galunisertib and RepSox, researchers can gain valuable insights into the structure-activity relationships that govern both on-target potency and off-target liabilities. This knowledge is essential for guiding lead optimization efforts and ultimately developing safer and more effective therapies that target the TGF-β pathway.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
Introduction: Understanding the Compound and Its Associated Risks
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine is a member of the thienopyrimidine class of heterocyclic compounds. Thienopyrimidines are privileged scaffolds in medicinal chemistry, extensively investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties due to their structural similarity to purines.[1][2] This biological activity, however, necessitates a thorough understanding and rigorous management of its waste stream to ensure personnel safety and environmental protection.
This guide provides a detailed, step-by-step protocol for the proper disposal of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine and its associated waste, grounded in established safety principles and regulatory frameworks. The procedures outlined are designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Assessment and Classification
Based on available data for analogous substances, the compound should be handled as if it possesses the following hazards:
| Hazard Classification | Description | Supporting Evidence and Rationale |
| Acute Toxicity, Oral | Harmful or toxic if swallowed.[3][4][5][6] | Analogous aminopyrimidines are classified as toxic upon ingestion.[3] Ingestion of amines can cause chemical burns to the gastrointestinal tract.[7] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns.[3][4][7] | The cyclopropylamine moiety is known to be corrosive and can cause skin burns.[4][7] Direct contact with volatile amines can lead to irritation and inflammation.[7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[3][7] | Amines are known to be corrosive to the eyes and can cause severe damage.[8] |
| Acute Toxicity, Inhalation | May be harmful if inhaled, potentially causing respiratory irritation.[4][5][6][9] | Inhalation of amine vapors can irritate the mucous membranes of the nose, throat, and lungs.[7] |
| Flammability | Potential for flammability, especially if dissolved in a flammable solvent. | The cyclopropylamine precursor is a highly flammable liquid.[4][7][8][10] While the final compound is likely a solid[11], solutions and residual vapors may pose a fire hazard. |
Core Principles of Chemical Waste Management
The proper disposal of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. All chemical waste management must adhere to the following principles:
-
Generation Point Management: Hazardous waste is regulated from the moment it is created.[12] All waste must be identified and managed at its point of origin.
-
Segregation: Do not mix hazardous waste with non-hazardous waste. Incompatible waste streams must always be kept separate to prevent dangerous reactions.
-
Containment: Waste must be stored in appropriate, sealed containers that are compatible with the chemical properties of the waste.[12]
-
Labeling and Identification: All waste containers must be clearly and accurately labeled to ensure proper handling, storage, and disposal.
-
Licensed Disposal: Final disposal must be entrusted to a licensed and approved waste disposal company that can handle chemical and pharmaceutical waste in accordance with local and national regulations.[3][7][8]
Personnel Protection and Engineering Controls
Before handling the compound or its waste, ensure all appropriate safety measures are in place.
| Control Measure | Specification and Protocol |
| Engineering Controls | All handling of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood.[4][6] Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[8] |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be required for splash hazards. |
| Skin Protection | Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[9] A lab coat is mandatory. For tasks with a higher risk of splashes, a chemically resistant apron is recommended. |
| Respiratory Protection | If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor/particulate filter should be used.[8][9] |
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure compound, contaminated labware, and solutions.
Waste Segregation and Collection
Proper segregation at the source is the most critical step. The following workflow should be followed:
Caption: Waste Segregation and Disposal Workflow.
Containerization and Labeling
-
Select the Right Container:
-
Solid Waste (Pure compound, contaminated powders): Use a wide-mouth High-Density Polyethylene (HDPE) or glass container with a secure, screw-top lid.
-
Contaminated Labware (Gloves, weigh boats, pipette tips, wipes): Use a designated hazardous waste bag or a plastic-lined cardboard box. Ensure no free liquids are present.
-
Liquid Waste (Aqueous solutions, mother liquors): Use a sealable HDPE or glass carboy. Do not use metal containers.
-
-
Label the Container Immediately:
-
Attach a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine" and any solvents present. Do not use abbreviations.
-
An accurate estimation of the concentration of each component.
-
The associated hazards (e.g., Toxic, Irritant).
-
The date of accumulation start.
-
-
-
Handling Practices:
Final Disposal
-
DO NOT dispose of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine down the drain or in the regular trash.[7] This compound and its derivatives may have unknown long-term environmental effects.
-
Disposal must be conducted through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste management company.[3][13]
-
The recommended final disposal method for this type of organic, nitrogen-containing compound is high-temperature incineration in a licensed facility.[7] This ensures complete destruction of the active molecule.
-
For acutely toxic wastes (P-listed), regulations may limit accumulation to one quart.[12] While this compound is not explicitly P-listed, its high potential toxicity warrants minimizing the quantities accumulated.
Emergency Procedures: Spills and Exposure
Immediate and correct response is critical in an emergency.
Spill Response
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material like vermiculite or sand.[6]
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Call your institution's emergency response number or EH&S. Do not attempt to clean it up yourself.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.[3][8]
Conclusion
The biologically active nature of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine demands a cautious and systematic approach to its disposal. By understanding the compound's potential hazards and adhering to the principles of proper waste segregation, containment, and licensed disposal, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific waste management guidelines and prioritize safety in all handling and disposal operations.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
